Isoapetalic acid
Description
Properties
Molecular Formula |
C22H28O6 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(3R)-3-[(7S,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid |
InChI |
InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13+/m0/s1 |
InChI Key |
JZWLSXINEVHWEP-RWMBFGLXSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)O)C1=C2C(=C(C3=C1O[C@H]([C@@H](C3=O)C)C)O)C=CC(O2)(C)C |
Canonical SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Isoapetalic Acid: Natural Sources, Distribution, and Analysis
This technical guide provides a comprehensive overview of isoapetalic acid, a chromanone derivative found in select plant species. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its natural origins, distribution, and methods for its study.
Natural Sources and Distribution of this compound
This compound is a secondary metabolite primarily found within the plant genus Calophyllum (family Calophyllaceae) and has also been reported in Mesua ferrea (family Calophyllaceae). Its distribution within these plants is not uniform and has been identified in various parts, including the seeds, bark, and leaves.
The Calophyllum genus is a significant source of a variety of bioactive compounds, including numerous chromanone acids like this compound. Species within this genus are tropical trees found in regions from Brazil to Mexico. The presence of this compound has been confirmed in several Calophyllum species, making this genus the primary focus for its isolation.
Mesua ferrea, commonly known as Ceylon ironwood or Nagakesar, is another documented source of this compound. This evergreen tree is native to tropical regions of Asia.
Quantitative Data on this compound
Precise quantitative data on the yield of this compound from its natural sources is limited in the available scientific literature. While numerous studies report the successful isolation of the compound, they often do not specify the starting amount of plant material, making it challenging to calculate an accurate yield. The following table summarizes the available information on the presence of this compound in various plant sources.
| Plant Species | Plant Part | Isolated Amount | Yield | Reference |
| Calophyllum brasiliense | Leaves | 20 mg | Not Specified | [1] |
| Calophyllum blancoi | Seeds | Present | Not Specified | |
| Calophyllum membranaceum | Not Specified | Present | Not Specified | |
| Calophyllum antillanum | Resin | Present | Not Specified | |
| Calophyllum cuneifolium | Bark | Present | Not Specified | |
| Calophyllum pinetorum | Stem Bark, Leaves | Present | Not Specified | |
| Calophyllum incrassatum | Stem Bark | Present | Not Specified | |
| Mesua ferrea | Not Specified | Present | Not Specified |
Note: The lack of standardized reporting on yields highlights a gap in the current research and presents an opportunity for future quantitative studies. The concentration of secondary metabolites like this compound can be influenced by various factors, including the geographical location of the plant, season of collection, and the specific chemotype.
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of structurally related chromanones and xanthones in the Calophyllum genus, a hypothetical pathway can be proposed originating from the shikimate pathway . This pathway is a major route in plants for the synthesis of aromatic amino acids and other aromatic compounds.
The proposed pathway begins with the formation of chorismate via the shikimate pathway. Chorismate is then converted to L-phenylalanine, a key precursor in the phenylpropanoid pathway. Subsequent steps likely involve the condensation of a phenylpropanoid derivative with malonyl-CoA units to form a benzophenone intermediate, which then undergoes cyclization to form the characteristic chromanone scaffold of this compound. Final modifications, such as prenylation and alkylation, would then lead to the final structure of this compound.
Experimental Protocols
The following is a generalized protocol for the extraction, isolation, and characterization of this compound from plant material, synthesized from methodologies described in the scientific literature.
Extraction
-
Plant Material Preparation: Air-dry the collected plant material (e.g., seeds, bark, or leaves) at room temperature and then grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol or acetone, at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes.
-
Concentration: Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation
-
Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to fractionate the components based on their polarity. This compound is typically found in the less polar fractions.
-
Column Chromatography: Separate the target fraction using column chromatography over silica gel. Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Further Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing this compound and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), until a pure compound is obtained.
Characterization
-
Spectroscopic Analysis: Elucidate the structure of the isolated compound using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
-
Biological Activity and Experimental Workflow
This compound has been investigated for its potential biological activities, with some studies reporting cytotoxic effects against various cancer cell lines. The general workflow for screening the biological activity of a natural product like this compound is depicted in the following diagram.
This workflow begins with the isolation and purification of the compound. The purified this compound is then subjected to a battery of in vitro assays to screen for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects. If significant activity is observed, further studies are conducted to elucidate the mechanism of action, which may involve investigating its effects on specific cellular signaling pathways. Promising candidates may then be advanced to in vivo studies using animal models to assess their efficacy and safety, with the ultimate goal of identifying a potential lead compound for drug development.
Conclusion
This compound is a naturally occurring chromanone with a distribution primarily limited to the Calophyllum genus and Mesua ferrea. While its presence in these plants is well-documented, there is a notable lack of quantitative data regarding its yield, representing a key area for future research. The proposed biosynthetic pathway, originating from the shikimate pathway, provides a framework for further investigation into its formation in plants. The generalized protocols for its extraction, isolation, and characterization offer a solid foundation for researchers aiming to work with this compound. Preliminary studies on its biological activity suggest potential cytotoxic effects, warranting further investigation into its mechanism of action and therapeutic potential. This technical guide serves as a valuable resource for the scientific community, consolidating the current knowledge on this compound and highlighting avenues for future exploration.
References
The Putative Biosynthesis of Isoapetalic Acid in Calophyllum: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of isoapetalic acid, a bioactive pyranocoumarin found in the plant genus Calophyllum. Drawing upon transcriptomic data and analogous pathways for related compounds, this document offers researchers, scientists, and drug development professionals a detailed understanding of the molecular journey from primary metabolites to this complex natural product. While the complete pathway is yet to be fully elucidated experimentally, this guide synthesizes the current leading hypotheses and identifies key enzymatic steps and candidate genes, paving the way for future research and biotechnological applications.
Introduction to this compound and the Genus Calophyllum
The genus Calophyllum is a rich source of diverse and biologically active secondary metabolites, particularly pyranocoumarins. This compound, a member of this class, has garnered interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering or synthetic biology approaches, mitigating the reliance on natural sources. The biosynthesis of coumarins in Calophyllum is believed to primarily occur in the leaves and is linked to the well-established phenylpropanoid pathway.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions, beginning with the shikimate and phenylpropanoid pathways to generate the core coumarin scaffold, which is then further modified through prenylation and cyclization to form the characteristic pyran ring. The pathway described below is primarily based on the proposed biosynthesis of the structurally related calanolides in Calophyllum brasiliense, as detailed in transcriptomic studies.
Stage 1: Formation of the Coumarin Precursor, Umbelliferone
The initial steps of the pathway are shared with the general phenylpropanoid pathway, leading to the formation of umbelliferone (7-hydroxycoumarin), a key branch-point intermediate for the biosynthesis of various coumarins.
-
Step 1: Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .
-
Step 2: Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.
-
Step 3: p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A to form p-coumaroyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL) .
-
Step 4: Ortho-hydroxylation and Lactonization to Umbelliferone: p-Coumaroyl-CoA undergoes ortho-hydroxylation at the C2 position, followed by trans/cis isomerization of the side chain and subsequent intramolecular cyclization (lactonization) to form umbelliferone. This critical step is likely catalyzed by a p-coumaroyl-CoA 2'-hydroxylase (C2'H) .
Stage 2: Modification of the Umbelliferone Core to the Pyranocoumarin Skeleton
Following the formation of umbelliferone, a series of modifications, including prenylation and oxidative cyclization, are proposed to construct the pyranocoumarin backbone of this compound.
-
Step 5: Prenylation of Umbelliferone: Umbelliferone is likely prenylated at the C8 position by a prenyltransferase (PT) , utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This results in the formation of a C8-prenylated umbelliferone intermediate. The prenyl group itself is derived from the methylerythritol phosphate (MEP) pathway.
-
Step 6: Hydroxylation and Cyclization: The prenyl side chain is then thought to undergo hydroxylation, potentially mediated by a cytochrome P450 monooxygenase (CYP450) , followed by an intramolecular cyclization to form the pyran ring. This would lead to a dihydroxydihydropyranocoumarin intermediate.
-
Step 7: Further Modifications to form this compound: Subsequent enzymatic steps, likely involving oxidoreductases and potentially other modifying enzymes, are required to introduce the specific functional groups and stereochemistry of this compound, including the hexanoic acid side chain at the C10 position of the pyranocoumarin core. The precise sequence and nature of these final steps are yet to be determined.
Candidate Genes for this compound Biosynthesis in Calophyllum
Transcriptome analysis of Calophyllum brasiliense has identified several unigenes that are homologous to enzymes known to be involved in coumarin biosynthesis in other plant species. These represent strong candidates for the enzymes catalyzing the proposed steps in this compound biosynthesis.
| Proposed Enzymatic Step | Enzyme Family | Candidate Unigenes from C. brasiliense (Homology-based) |
| Phenylalanine deamination | Phenylalanine ammonia-lyase (PAL) | UN29384, UN29385, UN29386 |
| Cinnamic acid hydroxylation | Cinnamate-4-hydroxylase (C4H) | UN28469 |
| p-Coumaric acid activation | 4-Coumarate:CoA ligase (4CL) | UN31818, UN31819, UN31820 |
| Ortho-hydroxylation | p-Coumaroyl-CoA 2'-hydroxylase (C2'H) | (Not explicitly identified, but a crucial step) |
| Prenylation | Prenyltransferase (PT) | UN36044, UN28345, UN34582 |
| Oxidative Cyclization | Cytochrome P450 monooxygenase (CYP450) | Multiple candidates from various CYP families |
Table 1: Candidate Genes from Calophyllum brasiliense Transcriptome Implicated in Pyranocoumarin Biosynthesis.
Experimental Protocols for Pathway Elucidation
While specific experimental protocols for the functional characterization of the enzymes in the this compound pathway in Calophyllum are not yet published, the following standard methodologies are applicable for future research in this area.
Heterologous Expression and Functional Characterization of Candidate Genes
This workflow is designed to validate the function of the candidate genes identified from transcriptomic data.
Protocol Outline:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from Calophyllum leaves, a primary site of coumarin biosynthesis. First-strand cDNA is synthesized using reverse transcriptase.
-
Gene Cloning: Candidate genes are amplified from the cDNA library using gene-specific primers and cloned into a suitable expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Heterologous Expression: The expression vector is transformed into a suitable host organism. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assays: The purified enzyme is incubated with its putative substrate(s) (e.g., umbelliferone and DMAPP for a prenyltransferase) in an appropriate buffer.
-
Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and identified by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Kinetic Analysis: Michaelis-Menten kinetics are determined by varying the substrate concentration and measuring the initial reaction velocity to determine Km and Vmax values.
Isotopic Labeling Studies
Feeding experiments with stable isotope-labeled precursors can be used to trace the incorporation of atoms into this compound and its intermediates, providing direct evidence for the proposed pathway.
Protocol Outline:
-
Precursor Synthesis: Synthesize or procure stable isotope-labeled precursors (e.g., 13C-phenylalanine, 2H-umbelliferone).
-
Feeding Experiment: Administer the labeled precursor to Calophyllum seedlings, cell cultures, or detached leaves.
-
Metabolite Extraction: After a specific incubation period, extract the metabolites from the plant material.
-
Analysis: Analyze the extracts using LC-MS to detect the incorporation of the isotopic label into this compound and its proposed intermediates. The mass shift in the detected compounds confirms their origin from the fed precursor.
Future Outlook
The elucidation of the complete biosynthetic pathway of this compound in Calophyllum is an active area of research. The functional characterization of the candidate genes identified through transcriptomics is a critical next step. A thorough understanding of this pathway will not only provide fundamental insights into plant secondary metabolism but also open up avenues for the sustainable production of this and other valuable pyranocoumarins through metabolic engineering and synthetic biology platforms. This will be of significant interest to the pharmaceutical and biotechnology industries for the development of novel therapeutics.
Spectroscopic Profile of Isoapetalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isoapetalic acid, a naturally occurring pyranochromanone derivative found in plants of the Calophyllum genus. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery by presenting detailed NMR, MS, and IR data, along with the experimental protocols used for their acquisition.
Chemical Structure
IUPAC Name: 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid.[1] Molecular Formula: C₂₂H₂₈O₆.[1] Molecular Weight: 388.5 g/mol .[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, compiled from peer-reviewed literature.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in the searched resources. |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in the searched resources. |
Table 3: Mass Spectrometry (MS) Data of this compound
| Ionization Mode | Precursor Ion (m/z) | Fragmentation Ions (m/z) |
| LC-ESI-QTOF (+) | [M+H]⁺: 389.195 | 329.1708, 287.1229, 273.1062, 231.0654, 213.0590[1] |
Table 4: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in the searched resources. |
Note: Detailed ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound were not explicitly available in the public domain resources accessed for this guide. The data is reported to be available in the publication "Chromanones and Dihydrocoumarins from Calophyllum blancoi" by Shen et al. (2004), but the full text was not accessible.
Experimental Protocols
The spectroscopic data presented in this guide were obtained through the isolation and characterization of this compound from the seeds of Calophyllum blancoi.[2] The following outlines the general experimental methodologies typically employed for such analyses.
Isolation of this compound
This compound is isolated from the acetone extract of the seeds of Calophyllum blancoi through chromatographic fractionation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei. The sample is dissolved in a deuterated solvent, and chemical shifts are referenced to an internal standard. 2D NMR techniques are also employed for complete structural elucidation.[2]
Mass Spectrometry (MS)
The mass spectral data for this compound was obtained using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry in positive ion mode.[1]
Infrared (IR) Spectroscopy
IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum provides information about the functional groups present in the molecule.
Workflow Diagram
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
References
A Technical Guide to the Biological Activity Screening of Calophyllum Extracts
For Researchers, Scientists, and Drug Development Professionals
The genus Calophyllum, belonging to the Calophyllaceae family, comprises approximately 190 species of tropical trees.[1] These plants are a rich reservoir of bioactive secondary metabolites, including a diverse array of xanthones, coumarins, flavonoids, and triterpenes.[1][2][3] Traditionally, various parts of Calophyllum plants have been used in folk medicine to treat a wide range of ailments such as infections, inflammation, tumors, and skin diseases.[1][2][4] This extensive ethnobotanical history has spurred significant scientific interest, revealing potent biological activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[4][5]
This technical guide provides a comprehensive overview of the methodologies used to screen Calophyllum extracts for their biological activities. It is designed to equip researchers and drug development professionals with detailed experimental protocols, comparative data, and a clear understanding of the workflows involved in identifying and isolating novel therapeutic agents from this promising botanical source.
Key Biological Activities of Calophyllum Extracts
Scientific investigations have validated many of the traditional uses of Calophyllum, demonstrating a broad spectrum of pharmacological effects.
-
Anticancer and Cytotoxic Activity: Extracts and isolated compounds from Calophyllum have shown significant cytotoxicity against various human cancer cell lines. For instance, xanthone derivatives from the stem bark of C. inophyllum strongly inhibited the proliferation of HeLa cells.[4] An ethanolic leaf extract of the same species exhibited a concentration-dependent cytotoxic effect on MCF-7 breast cancer cells, with an IC50 value of 120 µg/mL.[6][7] Furthermore, a study on patient-derived breast and lung cancer cells revealed that C. inophyllum branch extracts had significant antiproliferative effects after 72 hours of treatment.[8] Apetalic acid, isolated from Calophyllum polyanthum, demonstrated potent inhibitory activity against eight types of tumor cells, being particularly effective against colon cancer cells (LOVO and SW480).[9]
-
Antimicrobial Activity: Various extracts from Calophyllum species have demonstrated broad-spectrum antimicrobial activity.[10] Methanolic and n-hexane extracts from C. inophyllum fruit peel were active against Staphylococcus aureus and Mycobacterium smegmatis.[11] Studies have shown that extracts from different parts of the plant are effective against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[2] Petroleum ether extracts of C. inophyllum leaves also showed promising activity against pathogenic bacteria and fungi.[12][13]
-
Antioxidant Activity: The high concentration of phenolic and flavonoid compounds in Calophyllum extracts contributes to their strong antioxidant properties.[14][15] Methanolic extracts of Calophyllum gracilentum stem bark, for example, exhibited the highest antioxidant activity in a DPPH scavenging assay, with an IC50 value of 44.17 µg/mL.[14] Similarly, leaf extracts of C. inophyllum have shown potent free radical scavenging and ferric reducing power, correlating with their total phenol and flavonoid content.[15]
-
Other Notable Activities: Beyond these core areas, compounds from Calophyllum have been reported to possess anti-HIV, anti-inflammatory, and larvicidal properties.[1][2][12][13] Calanolide A, a coumarin from this genus, is a non-nucleoside reverse transcriptase inhibitor that has undergone clinical evaluation for its anti-HIV activity.[1][3]
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and molecular mechanisms is crucial for understanding the research pipeline. The following diagrams illustrate the typical workflow for screening natural products and a key signaling pathway affected by a Calophyllum-derived compound.
Caption: General workflow for biological activity screening of Calophyllum extracts.
Caption: The process of bioassay-guided fractionation to isolate active compounds.
Caption: Apoptosis signaling pathway induced by Apetalic Acid from C. polyanthum.[9]
Quantitative Data Summary
The following tables summarize quantitative results from various biological activity screenings of Calophyllum extracts and their isolated compounds.
Table 1: Cytotoxic Activity of Calophyllum Extracts and Compounds
| Species / Part | Extract / Compound | Cancer Cell Line | Assay | IC50 / LC50 Value | Citation |
| C. inophyllum (Leaf) | Ethanolic Extract | MCF-7 (Breast) | MTT | 120 µg/mL | [6][7] |
| C. inophyllum (Fruit Shell) | Ethanolic Extract | WiDr (Colorectal) | MTT | 42.47 µg/mL | [16] |
| C. inophyllum (Seed) | Ethanolic Extract | WiDr (Colorectal) | MTT | 1030.41 µg/mL | [16] |
| C. inophyllum (Leaf) | Petroleum Ether Extract | Brine Shrimp (A. salina) | BSLT | 37.56 ppm (24h) | [12][13] |
| C. inophyllum (Leaf) | Chloroform Extract | Brine Shrimp (A. salina) | BSLT | 287.86 ppm (24h) | [12] |
| C. polyanthum (Leaf) | Apetalic Acid | LOVO (Colon) | - | Significant Inhibition | [9] |
| C. polyanthum (Leaf) | Apetalic Acid | SW480 (Colon) | - | Significant Inhibition | [9] |
| C. inophyllum (Stem Bark) | Xanthone Derivatives | HeLa (Cervical) | - | IC50: 2.77-7.57 mM | [4] |
Table 2: Antimicrobial Activity of Calophyllum Extracts
| Species / Part | Extract Type | Microorganism | MIC (mg/mL) | Zone of Inhibition (mm) | Citation |
| C. inophyllum | Hexane Extract | Bacillus cereus | 0.098 | - | [2] |
| C. inophyllum (Leaf) | Petroleum Ether | Shigella dysenteriae | - | 16-20 | [12][13] |
| C. inophyllum (Leaf) | Petroleum Ether | Candida sp. | - | 6-14 | [12][13] |
| C. soulattri (Stem Bark) | n-Hexane Fraction | Various Bacteria | - | - | [17] |
| C. inophyllum | Methanol Extract | Bacillus subtilis | - | 17-24 | [2] |
| C. inophyllum | Methanol Extract | Staphylococcus aureus | - | 17-24 | [2] |
Table 3: Antioxidant Activity of Calophyllum Extracts
| Species / Part | Extract Type | Assay | IC50 Value | Citation |
| C. gracilentum (Stem Bark) | Methanolic Extract | DPPH | 44.17 µg/mL | [14] |
| C. inophyllum (Leaf) | 80% Methanol | DPPH | 0.054 mg/mL (54 µg/mL) | [4] |
| C. inophyllum (Seed) | Maceration (Ethanol) | DPPH | 13.15 ppm (µg/mL) | |
| C. inophyllum (Seed) | Ultrasonic (Ethanol) | DPPH | 16.34 ppm (µg/mL) | [18] |
| C. soulattri (Stem Bark) | n-Hexane Fraction | DPPH | 2.2 µg/mL |
Detailed Experimental Protocols
This section provides standardized protocols for the key bioassays mentioned. Researchers should adapt concentrations and incubation times based on the specific extract and target organisms or cells.
Preparation of Plant Extracts
-
Collection and Preparation: Collect fresh plant material (e.g., leaves, bark) and have it authenticated by a botanist.[12] Clean the material, dry it in the shade or a low-temperature oven, and grind it into a fine powder.[12]
-
Extraction by Maceration:
-
Soak the powdered plant material (e.g., 100 g) in a suitable solvent like ethanol or methanol (e.g., 300 mL) in a sealed container.[12]
-
Keep the mixture at room temperature for a specified period (e.g., 48-72 hours), with occasional shaking.[8]
-
Filter the mixture using Whatman filter paper. The solvent can be evaporated using a rotary evaporator under reduced pressure to obtain the crude extract.[11][19] Store the dried extract at 4°C.[2]
-
Cytotoxicity Assays
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt to a purple formazan product.[20][21]
-
Protocol:
-
Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the Calophyllum extract in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the extract dilutions. Include a vehicle control (solvent used to dissolve the extract) and a positive control (e.g., doxorubicin).[16]
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[22]
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of extract that inhibits 50% of cell growth).
-
This assay quantifies cell density based on the binding of the SRB dye to basic amino acids of cellular proteins.[23]
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After incubation, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at approximately 510 nm using a microplate reader.[8]
-
Antimicrobial Assays
This method is used for preliminary screening of antimicrobial activity.
-
Protocol:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[19]
-
Evenly swab the inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria).
-
Aseptically punch wells (e.g., 5-6 mm in diameter) into the agar.[24]
-
Add a specific volume (e.g., 50-100 µL) of the dissolved plant extract at a known concentration into each well.[24]
-
Include a negative control (solvent) and a positive control (standard antibiotic).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[12]
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[24]
-
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24] The broth microdilution method is commonly used.[25]
-
Protocol:
-
In a 96-well microplate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to each well.
-
Add 100 µL of the stock extract solution to the first well and perform a two-fold serial dilution across the plate.[26]
-
Prepare a standardized microbial suspension and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the extract in which no visible turbidity (growth) is observed.[26]
-
Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[27]
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Dilute it to obtain an absorbance of approximately 1.0 at 517 nm.[28]
-
Prepare various concentrations of the Calophyllum extract in methanol.
-
In a 96-well plate, add a small volume of the extract solution (e.g., 100 µL) to the wells.
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[28]
-
Incubate the plate in the dark at room temperature for 30 minutes.[28]
-
Measure the absorbance at 517 nm.
-
Use a standard antioxidant like ascorbic acid or Trolox for comparison.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals).
-
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[29]
-
Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.7-1.1 at 734 nm.[28][29]
-
Prepare various concentrations of the Calophyllum extract.
-
In a 96-well plate, add a small volume of the extract (e.g., 10 µL) to the wells.
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).[28]
-
Incubate at room temperature for about 6-7 minutes.[28]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
The Calophyllum genus stands out as a prolific source of diverse and potent bioactive compounds. The systematic screening of its extracts using the standardized protocols detailed in this guide is a critical first step in the drug discovery pipeline. By employing a combination of cytotoxicity, antimicrobial, and antioxidant assays, researchers can effectively identify promising extracts and, through bioassay-guided fractionation, isolate novel compounds. The data presented herein confirms the significant therapeutic potential of Calophyllum species, particularly in the development of new anticancer and antimicrobial agents. Further research focusing on the mechanisms of action and in vivo efficacy of these compounds is essential to translate these findings into clinical applications.
References
- 1. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholar.its.ac.id [scholar.its.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassay-guided isolation of anti-tumor polyprenylphloroglucinols from Calophyllum polyanthum and primary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. doc-developpement-durable.org [doc-developpement-durable.org]
- 12. phytojournal.com [phytojournal.com]
- 13. researchgate.net [researchgate.net]
- 14. EMAN RESEARCH PUBLISHING |Full Text|Antioxidant Potential of Calophyllum gracilentum: A Study on Total Phenolic Content, Total Flavonoid Content, and Free Radical Scavenging Activities [publishing.emanresearch.org]
- 15. (Open Access) Evaluation of antioxidant potentials of leaf aqueous and methanolic extracts of calophyllum inophyllum in relation to total phenol and flavonoid contents (2014) | Sumana Dutta | 12 Citations [scispace.com]
- 16. journal.uii.ac.id [journal.uii.ac.id]
- 17. researchgate.net [researchgate.net]
- 18. gjesm.net [gjesm.net]
- 19. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 21. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assessment - Lifeasible [extract.lifeasible.com]
- 24. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 25. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. JCDR - Antibacterial activity, Minimum inhibitory concentration, Plant extracts, Streptococcus mutans [jcdr.net]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. 2.4. Antioxidant Activity Determined by DPPH•, ABTS and CUPRAC Assays [bio-protocol.org]
Preliminary In Vitro Evaluation of Isoapetalic Acid: A Technical Guide and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoapetalic acid, a natural compound isolated from plants of the Calophyllum genus, presents a yet-unexplored frontier in drug discovery. While direct in vitro evaluations of this compound are notably scarce in publicly available scientific literature, the rich pharmacological profile of its source genus and related compounds suggests its potential as a bioactive molecule. This technical guide summarizes the current, limited knowledge on this compound and provides a broader context by examining the in vitro biological activities of extracts from Calophyllum species and other structurally related compounds. This document aims to serve as a foundational resource to stimulate and guide future in vitro research into the therapeutic potential of this compound.
Introduction to this compound
This compound is a complex organic compound with the molecular formula C22H28O6.[1] It has been identified in plant species such as Calophyllum blancoi and Calophyllum membranaceum.[1] The Calophyllum genus is a well-documented source of a diverse array of secondary metabolites, including xanthones and coumarins, which have demonstrated significant biological activities.[2][3] These activities range from cytotoxic, antiviral, and antimicrobial to anti-inflammatory effects.[2][4] Given this context, this compound emerges as a compound of interest for preliminary in vitro evaluation to uncover its potential pharmacological properties.
In Vitro Biological Activities of Related Compounds and Calophyllum Extracts
While specific data on this compound is lacking, the in vitro activities of other compounds isolated from Calophyllum species and extracts thereof provide valuable insights into potential areas of investigation.
Anticancer Activity
A closely related compound, apetalic acid, isolated from Calophyllum polyanthum, has demonstrated significant inhibitory activity against a panel of eight human tumor cell lines. Notably, it showed strong activity against two colon cancer cell lines, LOVO and SW480, where it was found to inhibit cell proliferation, migration, and invasion, and to induce apoptosis.[5]
Anisomelic acid, another natural compound, has been shown to be cytotoxic to breast and cervical cancer cell lines in a dose- and duration-dependent manner, as determined by the MTT assay.[6] Further studies using Acridine Orange & Ethidium Bromide (AO & EB) and Hoechst 33258 staining revealed typical apoptotic morphology in treated cells.[6]
Table 1: In Vitro Anticancer Activity of Apetalic Acid and Other Natural Compounds
| Compound/Extract | Cell Line(s) | Assay | Endpoint | Observed Effect | Reference |
| Apetalic Acid | MHCC97H, CNE1, CNE2, B16, LOVO, SW480, A549, 1299 | Not Specified | Inhibition of cell proliferation, migration, invasion; apoptosis induction | Significant inhibitory activity, especially against LOVO and SW480 cells | [5] |
| Anisomelic Acid | Breast and Cervical Cancer Cells | MTT Assay | Cell Viability (IC50) | Cytotoxic in a dose- and duration-dependent manner | [6] |
| Ethanolic extracts of Acacia modesta and Opuntia monocantha | HepG2 (Liver Cancer) | MTT, Crystal Violet, Trypan Blue | Cell Viability, Proliferation | Dose-dependent decrease in cell viability | [7] |
Anti-inflammatory Activity
Extracts from Calophyllum membranaceum have been found to contain numerous xanthones, with several compounds exhibiting remarkable anti-inflammatory activities, with IC50 values ranging from 7.8 to 36.0 μM in assays measuring nitric oxide (NO) inhibitory effects in LPS-stimulated RAW 264.7 cells.[4][8]
The anti-inflammatory potential of plant extracts is often evaluated in vitro through methods like the inhibition of heat-induced albumin denaturation.[9] For instance, extracts of Ocimum sanctum were shown to be effective in inhibiting this process.[9] Another common in vitro assay is the membrane stabilization test on human red blood cells.[10]
Table 2: In Vitro Anti-inflammatory Activity of Calophyllum membranaceum Xanthones
| Compound(s) | Assay | Cell Line | IC50 Values (μM) | Reference |
| Various Xanthones | Nitric Oxide (NO) Inhibition | RAW 264.7 | 7.8 - 36.0 | [4][8] |
Antimicrobial Activity
The genus Calophyllum is also known for its antimicrobial properties.[2] While specific tests on this compound are not available, various extracts and compounds from this genus have been shown to be active against a range of pathogens. For example, an ethanol leaf extract of Calophyllum inophyllum showed significant inhibitory activity against Clostridium perfringens and Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 128 μg/mL.[11]
Table 3: In Vitro Antimicrobial Activity of Calophyllum inophyllum Extract
| Extract/Compound | Test Organism(s) | Assay | MIC (μg/mL) | Reference |
| C. inophyllum ethanol leaf extract | Clostridium perfringens, Listeria monocytogenes | Broth microdilution | 128 | [11] |
| C. inophyllum ethanol leaf extract | Clostridium difficile | Broth microdilution | 512 | [11] |
Recommended Experimental Protocols for Future In Vitro Evaluation
Based on the activities observed for related compounds, the following are detailed methodologies for key in vitro experiments to assess the biological potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic potential of a compound against various cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, HepG2 for liver, HT-29 for colon) and a normal cell line (e.g., human dermal fibroblasts) should be used to assess selectivity.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[7][12]
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Plate RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production, in the continued presence of this compound.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at approximately 540 nm.
-
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to LPS-stimulated cells without the test compound. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO reduction is not due to cytotoxicity.
Antimicrobial Assay (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
-
Data Analysis: The MIC value is reported in µg/mL or µM.
Visualizing Experimental Workflows and Potential Signaling Pathways
To guide future research, the following diagrams illustrate a general workflow for in vitro screening and a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.
Caption: A generalized experimental workflow for the in vitro screening of a natural product like this compound.
Caption: A hypothetical signaling pathway (NF-κB and PI3K/Akt) that could be a target for this compound's potential anti-inflammatory or anticancer effects.
Conclusion and Future Directions
The preliminary in vitro evaluation of this compound is an area ripe for investigation. While direct evidence of its biological activity is currently absent from the scientific literature, the pronounced pharmacological effects of extracts from its source genus, Calophyllum, and of related compounds, strongly suggest that this compound could possess valuable therapeutic properties. Future research should prioritize a systematic in vitro screening of this compound, focusing on its cytotoxic, anti-inflammatory, and antimicrobial activities. The experimental protocols and conceptual frameworks provided in this guide offer a structured approach for such investigations. Elucidating the in vitro bioactivity of this compound will be a critical first step in determining its potential for further development as a novel therapeutic agent.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Cytotoxic Potential of Anisomelic Acid Isolated from Anisomeles malabarica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antioxidant Activity of Liposomal Formulations of Sea Buckthorn and Grape Pomace [mdpi.com]
- 8. Xanthones from the stems of Calophyllum membranaceum Gardn. et Champ. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medic.upm.edu.my [medic.upm.edu.my]
An In-depth Technical Guide to the Solubility of Isoapetalic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoapetalic acid, a natural compound of interest for its potential biological activities, presents a critical challenge in drug development and research: its solubility. Understanding the solubility of this compound in various solvents is paramount for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a foundational understanding of the principles governing its dissolution. Due to the limited availability of quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility and established methodologies for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.
The relatively high XLogP3 value suggests a lipophilic nature, indicating that this compound is likely to be more soluble in nonpolar organic solvents than in polar solvents like water.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | Solubility |
| Chlorinated | Chloroform | Soluble |
| Dichloromethane | Soluble | |
| Esters | Ethyl Acetate | Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |
| Ketones | Acetone | Soluble |
This data is based on qualitative descriptions found in chemical supplier information and may not represent saturation solubility under specific conditions.
The principle of "like dissolves like" is a fundamental concept for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.
Experimental Protocol for Solubility Determination: Shake-Flask Method with HPLC Analysis
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][3][4][5][6] This protocol outlines a general procedure that can be adapted for determining the quantitative solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[7][8][9][10]
-
Volumetric flasks and pipettes
Experimental Workflow
Detailed Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean autosampler vial. This step is critical to remove all undissolved particles.
-
Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Analyze the standard solutions and the diluted sample solutions by HPLC. The mobile phase and column should be chosen to achieve good separation and peak shape for this compound. A reversed-phase C18 column is often a good starting point for compounds of this nature.
-
Record the peak areas from the chromatograms.
-
-
Data Analysis:
-
Plot a calibration curve of peak area versus the concentration of the standard solutions.
-
Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. The final solubility is typically reported in mg/mL or mol/L.
-
Signaling Pathways and Biological Context
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in specific signaling pathways. While some related long-chain fatty acids have been shown to influence pathways such as the Hippo-YAP pathway or act as intracellular signaling molecules, no such data is available for this compound itself.[11][12] Further research is required to elucidate the precise molecular mechanisms and signaling cascades that may be modulated by this compound.
Conclusion
This technical guide has summarized the available qualitative solubility data for this compound and provided a detailed, adaptable experimental protocol for its quantitative determination. The provided workflow and logical diagrams offer a clear visual representation of the experimental process and the underlying principles of solubility. For researchers and drug development professionals, the ability to accurately determine the solubility of this compound is a critical step in advancing its potential therapeutic applications. The methodologies outlined herein provide a robust framework for obtaining this essential data.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. bioassaysys.com [bioassaysys.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 11. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitic acid dysregulates the Hippo-YAP pathway and inhibits angiogenesis by inducing mitochondrial damage and activating the cytosolic DNA sensor cGAS-STING-IRF3 signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Extraction of Isoapetalic Acid from Calophyllum Leaves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting isoapetalic acid, a bioactive coumarin, from the leaves of Calophyllum species. The protocols outlined below are based on established methodologies for the extraction of coumarins and related phenolic compounds from plant materials, specifically tailored for the isolation of this compound.
Introduction
Calophyllum is a genus of tropical flowering plants known to be a rich source of bioactive secondary metabolites, including xanthones, flavonoids, and coumarins.[1] this compound, a pyranocoumarin derivative, has been identified in species such as Calophyllum blancoi and Calophyllum membranaceum.[2][3] While much of the research on this compound has focused on its isolation from seeds, the leaves of Calophyllum species also represent a viable source of this and other valuable coumarins.[3][4] The extraction and purification of this compound are crucial steps for its further investigation in drug discovery and development.
This document provides detailed protocols for the extraction, fractionation, and purification of this compound from Calophyllum leaves, along with methods for its identification and quantification.
Data Presentation: Summary of Extraction Parameters
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction method, and duration. The following table summarizes typical parameters for the extraction of coumarins from Calophyllum leaves, which can be optimized for maximizing the yield of this compound.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Solvent | Methanol, Ethanol, Acetone, Ethyl Acetate | n-Hexane, Ethyl Acetate, Methanol | Ethanol, Methanol |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | 10:1 to 20:1 (v/w) | 15:1 to 20:1 (v/w) |
| Temperature | Room Temperature (20-25°C) | Boiling point of the solvent | 40-60°C |
| Extraction Time | 24-72 hours | 6-24 hours | 30-60 minutes |
| Typical Yield (Crude Extract) | 10-20% | 15-25% | 20-30% |
Experimental Protocols
Protocol 1: General Extraction of Coumarins from Calophyllum Leaves
This protocol describes a general method for obtaining a crude extract from Calophyllum leaves, which is enriched in coumarins, including this compound.
1. Plant Material Preparation:
-
Collect fresh, healthy leaves of the desired Calophyllum species.
-
Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the leaves in the shade for 7-10 days or use a hot air oven at a controlled temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
2. Solvent Extraction (Maceration):
-
Weigh 100 g of the powdered leaf material and place it in a large Erlenmeyer flask.
-
Add 1 L of 80% methanol to the flask, ensuring all the plant material is fully submerged.
-
Seal the flask and keep it on an orbital shaker at room temperature for 48 hours.
-
After 48 hours, filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process with the residue two more times using fresh solvent to ensure maximum extraction of compounds.
-
Pool the filtrates from all three extractions.
3. Solvent Evaporation:
-
Concentrate the pooled methanolic extract using a rotary evaporator at 40-50°C under reduced pressure to remove the methanol.
-
The resulting crude extract can be further dried in a desiccator to obtain a solid residue.
4. Liquid-Liquid Partitioning (Fractionation):
-
Suspend the crude methanolic extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 1 L separating funnel.
-
Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane followed by ethyl acetate.
-
Add 500 mL of n-hexane to the separating funnel, shake vigorously for 5-10 minutes, and allow the layers to separate.
-
Collect the upper n-hexane layer. Repeat this step two more times with fresh n-hexane.
-
Pool the n-hexane fractions and concentrate them to obtain the n-hexane fraction.
-
Next, to the remaining aqueous layer, add 500 mL of ethyl acetate and repeat the partitioning process as described for n-hexane.
-
Pool the ethyl acetate fractions and concentrate to yield the ethyl acetate fraction, which is expected to be enriched in coumarins.
Protocol 2: Isolation of this compound by Column Chromatography
This protocol details the purification of this compound from the coumarin-rich ethyl acetate fraction obtained in Protocol 1.
1. Preparation of the Column:
-
Use a glass column (e.g., 50 cm length, 4 cm diameter) packed with silica gel (60-120 mesh) as the stationary phase.
-
Prepare a slurry of silica gel in n-hexane and pour it into the column carefully to avoid air bubbles.
-
Allow the silica gel to settle and wash the column with n-hexane.
2. Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase (n-hexane:ethyl acetate, 9:1 v/v).
-
Adsorb this sample onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried sample-silica gel mixture onto the top of the prepared column.
3. Elution:
-
Begin elution with a mobile phase of n-hexane:ethyl acetate (9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, 1:1 v/v) and then introducing methanol in the ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 20 mL) in separate test tubes.
4. Fraction Analysis by Thin Layer Chromatography (TLC):
-
Monitor the collected fractions using TLC on silica gel plates.
-
Use a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).
-
After developing the TLC plate, visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions that show a spot corresponding to the Rf value of a standard this compound (if available) or fractions with similar TLC profiles.
5. Recrystallization:
-
Concentrate the pooled fractions containing this compound.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) and allow it to crystallize at a low temperature.
-
Filter the crystals and wash them with a cold solvent to obtain purified this compound.
Protocol 3: Purity Assessment and Identification by HPLC and Spectroscopic Techniques
1. High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the isolated this compound using a reverse-phase HPLC system.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 330 nm.
-
The purity can be determined by the peak area percentage.
2. Spectroscopic Identification:
-
Confirm the structure of the isolated compound as this compound using spectroscopic methods.
-
UV-Vis Spectroscopy: Record the UV spectrum in methanol to determine the absorption maxima.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify functional groups.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra to elucidate the detailed structure.[3]
Mandatory Visualizations
Caption: Workflow for the extraction and isolation of this compound.
Caption: Liquid-liquid partitioning workflow for fractionating the crude extract.
References
Application Notes and Protocols for the Isolation and Purification of Isoapetalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoapetalic acid is a naturally occurring chromanone acid found in various species of the genus Calophyllum.[1] This class of compounds has garnered interest for its diverse biological activities, including cytotoxic effects against cancer cell lines.[1] The complex structure of this compound and its presence in a mixture of related compounds in its natural source necessitate a robust and efficient protocol for its isolation and purification. This document provides a detailed, representative protocol for the isolation and purification of this compound from its natural source, Calophyllum spp. The methodologies described are based on established techniques for the separation of chromanone acids and other related natural products.[2][3]
Data Presentation
The following table summarizes the hypothetical quantitative data for a typical isolation and purification of this compound from 1 kg of dried Calophyllum spp. stem bark. This data is illustrative and can vary based on the specific plant material and experimental conditions.
| Step | Description | Starting Mass (g) | Product Mass (g) | Yield (%) | Purity (%) |
| 1 | Extraction | 1000 | 50.0 | 5.0 | ~10 |
| 2 | Solvent Partitioning | 50.0 | 20.0 | 40.0 | ~25 |
| 3 | Silica Gel Column Chromatography | 20.0 | 2.0 | 10.0 | ~90 |
| 4 | Preparative HPLC | 2.0 | 1.5 | 75.0 | >98 |
Experimental Protocols
1. Extraction
This step aims to extract a broad range of secondary metabolites, including this compound, from the plant material.
-
Materials:
-
Dried and powdered stem bark of Calophyllum spp.
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Large glass container with a lid
-
Rotary evaporator
-
Filter paper and funnel
-
-
Procedure:
-
Macerate 1 kg of the dried, powdered stem bark of Calophyllum spp. in 5 L of dichloromethane at room temperature for 48 hours.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the plant residue with fresh dichloromethane (2 x 5 L) to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude dichloromethane extract.
-
Further, macerate the same plant residue in 5 L of methanol for 48 hours, filter, and concentrate to obtain the crude methanol extract. (Note: this compound is expected to be more soluble in the less polar dichloromethane fraction).
-
2. Solvent Partitioning
This step separates compounds based on their differential solubility in immiscible solvents, enriching the fraction containing this compound.
-
Materials:
-
Crude dichloromethane extract
-
n-Hexane
-
90% Methanol (MeOH) in water
-
Separatory funnel
-
-
Procedure:
-
Dissolve the crude dichloromethane extract in a minimal amount of 90% methanol.
-
Transfer the solution to a separatory funnel and add an equal volume of n-hexane.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the lower methanolic layer. The upper hexane layer will contain highly nonpolar compounds like fats and sterols.
-
Repeat the partitioning of the methanolic layer with fresh n-hexane (2x) to remove residual nonpolar impurities.
-
Evaporate the solvent from the combined methanolic fractions to obtain the enriched extract.
-
3. Silica Gel Column Chromatography
This is the primary purification step to separate this compound from other compounds in the enriched extract.
-
Materials:
-
Enriched extract from solvent partitioning
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp
-
-
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Adsorb the enriched extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 v/v), and finally with methanol if highly polar compounds need to be eluted.
-
Collect fractions of equal volume (e.g., 20 mL).
-
Monitor the separation by spotting the fractions on a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis).
-
Evaporate the solvent from the combined fractions to obtain the semi-purified this compound.
-
4. Preparative High-Performance Liquid Chromatography (HPLC)
This final step is used to achieve high purity of the target compound.
-
Materials:
-
Semi-purified this compound
-
Preparative HPLC system with a suitable column (e.g., C18)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the semi-purified this compound in a small volume of the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid. The gradient can be optimized based on analytical HPLC runs.
-
Inject the sample and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure this compound.
-
Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Generalized structure of this compound, a chromanone derivative.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Isoapetalic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of isoapetalic acid using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be accurate, precise, and robust for the determination of this compound in bulk drug substances and pharmaceutical formulations.
Disclaimer: As of the last update, a standardized and universally validated HPLC method specifically for "this compound" was not found in publicly available scientific literature. The following method has been developed based on established principles of HPLC for the analysis of organic acids and is provided as a robust starting point for method development and validation in a research setting. The presented quantitative data is hypothetical and for illustrative purposes.
Chromatographic Conditions
A gradient HPLC method was developed to ensure optimal separation and peak shape for this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-12.1 min: 70-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas for at least 15 minutes.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are to be used for generating the calibration curve.
Preparation of Sample Solutions
-
Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound bulk drug substance and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL. Further dilute to a concentration within the calibration range (e.g., 50 µg/mL).
-
Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 50 mL centrifuge tube. Add 25 mL of diluent, sonicate for 15 minutes, and then centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to establish the calibration curve.
-
Inject the sample solutions for analysis.
-
After each injection, the column is washed and re-equilibrated to the initial conditions.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed:
Specificity
The specificity of the method was evaluated by analyzing a blank (diluent) and a placebo (formulation excipients without the active pharmaceutical ingredient). No interfering peaks were observed at the retention time of this compound, demonstrating the method's specificity.
Linearity
The linearity was assessed by analyzing seven concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 45821x + 1234 |
Accuracy (Recovery)
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD (n=3) |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.6 |
| 120% | 60 | 59.5 | 99.2 | 0.9 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst.
| Precision Level | % RSD of Peak Area | % RSD of Retention Time |
| Repeatability | 0.7% | 0.2% |
| Intermediate Precision | 1.1% | 0.3% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.2 |
| LOQ | 0.6 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the HPLC method validation parameters.
Application Note: Quantification of Isoapetalic Acid in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the extraction, purification, and quantification of isoapetalic acid from plant matrices. This compound, a naturally occurring dicarboxylic acid found in plants such as Calophyllum species, presents a target of interest for phytochemical and pharmacological research.[1] Due to the limited availability of specific validated methods for this compound, this note details robust, adaptable protocols based on established analytical chemistry principles for natural products. Methodologies for Microwave-Assisted Extraction (MAE), Solid-Phase Extraction (SPE) cleanup, and subsequent quantification by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented.
Principle of Quantification
The quantification of this compound involves a multi-step process. First, the compound is extracted from the dried, homogenized plant material using an appropriate solvent system, facilitated by microwave energy to enhance efficiency. The resulting crude extract is then purified using Solid-Phase Extraction (SPE) to remove interfering matrix components. Finally, the purified extract is analyzed using chromatographic techniques. HPLC-UV provides a reliable method for quantification based on the compound's ultraviolet absorbance, while LC-MS/MS offers superior sensitivity and selectivity by monitoring specific mass-to-charge ratio transitions of the target analyte.
Experimental Protocols
Plant Material Preparation and Extraction
This protocol details the extraction of this compound using Microwave-Assisted Extraction (MAE), a technique known for its efficiency and reduced solvent consumption.[2]
Materials:
-
Dried plant material (e.g., leaves, bark)
-
Grinder or mill
-
Microwave extraction system
-
Extraction vessels
-
80% Methanol in water (v/v)
-
Filter paper or syringe filters (0.45 µm)
Protocol:
-
Homogenization: Grind the dried plant material into a fine powder (approx. 40-60 mesh).
-
Sample Preparation: Accurately weigh 1.0 g of the powdered plant material and place it into a microwave extraction vessel.
-
Solvent Addition: Add 20 mL of 80% methanol to the vessel, ensuring the plant material is fully submerged.
-
Microwave Extraction: Secure the vessel in the microwave extractor and apply the following parameters:
-
Microwave Power: 500 W
-
Temperature: 60°C
-
Extraction Time: 15 minutes
-
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove solid debris.
-
Storage: Collect the filtrate and store it at 4°C in a sealed, light-protected container until the purification step.
Solid-Phase Extraction (SPE) for Sample Cleanup
Crude plant extracts require cleanup to remove interfering compounds like chlorophyll and primary metabolites. A C18 SPE cartridge is suitable for retaining moderately non-polar compounds like this compound.[3][4]
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen gas evaporator
Protocol:
-
Solvent Evaporation: Take 5 mL of the filtered plant extract and evaporate the methanol under a gentle stream of nitrogen at 40°C. Reconstitute the remaining aqueous residue in 10 mL of deionized water.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry.
-
Sample Loading: Load the reconstituted aqueous extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elution: Elute the target analyte, this compound, from the cartridge using 5 mL of methanol. Collect this eluate.
-
Final Preparation: Evaporate the methanol from the eluate to dryness under a nitrogen stream. Reconstitute the residue in 1.0 mL of the mobile phase used for the subsequent HPLC or LC-MS analysis.
Analytical Quantification Methods
Quantification by HPLC-UV
This method is suitable for routine analysis and quantification when reference standards are available. Parameters are adapted from general methods for analyzing aromatic acids.[5][6]
Table 1: HPLC-UV Method Parameters
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
Protocol:
-
Calibration: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
Analysis: Inject the standards and the prepared plant extract samples into the HPLC system.
-
Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from this curve.
Quantification by LC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method. This protocol uses Selected Reaction Monitoring (SRM) in negative ion mode, as carboxylic acids readily deprotonate.[7][8]
Table 2: LC-MS/MS Method Parameters
| Parameter | Specification |
|---|---|
| LC System | UPLC/HPLC with conditions similar to Table 1 |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion [M-H]⁻ | m/z 387.2 (Based on MW of 388.19 for C₂₂H₂₈O₆) |
| Product Ions (SRM) | Hypothetical transitions:m/z 387.2 → 343.2 (loss of CO₂) and m/z 387.2 → 299.2 (further fragmentation) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Protocol:
-
Tuning: Infuse a standard solution of this compound to optimize precursor and product ion selection and collision energies.
-
Calibration & Analysis: Prepare calibration standards and samples as described for the HPLC-UV method.
-
Data Processing: Use the area ratio of the analyte peak to an internal standard (if used) to construct a calibration curve and quantify the analyte in the samples.
Data Presentation
Quantitative results should be organized clearly. Below are example tables for presenting calibration and quantification data.
Table 3: Example Calibration Curve Data for HPLC-UV Analysis
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1.0 | 15,230 |
| 5.0 | 76,150 |
| 10.0 | 151,980 |
| 25.0 | 380,100 |
| 50.0 | 759,500 |
| Linearity (R²) | 0.9998 |
Table 4: Quantification of this compound in Hypothetical Plant Extracts
| Plant Sample | Extraction Method | Analytical Method | Concentration (mg/g of dry weight) |
|---|---|---|---|
| Calophyllum sp. A Leaf | MAE | HPLC-UV | 1.25 ± 0.11 |
| Calophyllum sp. A Bark | MAE | HPLC-UV | 2.89 ± 0.23 |
| Calophyllum sp. B Leaf | MAE | LC-MS/MS | 1.31 ± 0.09 |
Visualized Workflows and Concepts
Diagrams help clarify complex procedures and relationships. The following are generated using Graphviz DOT language.
Caption: Workflow for this compound Quantification.
Caption: Principle of LC-MS/MS Detection for this compound.
Signaling Pathways
Currently, there is a lack of published literature specifically detailing the signaling pathways modulated by this compound. Research into the biological activities of this compound is an emerging area. General studies on other natural dicarboxylic acids suggest potential roles in anti-inflammatory or metabolic pathways, but specific targets for this compound have not yet been elucidated. Further pharmacological studies are required to determine its mechanism of action.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of Micellar HPLC-UV Method for Determination of Pharmaceuticals in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 6. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. repub.eur.nl [repub.eur.nl]
Application Notes and Protocols: Isoapetalic Acid as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction to Isoapetalic Acid
This compound is a pyranochromanone derivative, a class of organic compounds characterized by a chromanone core fused with a pyran ring. It has been identified as a natural constituent in plants of the Calophyllum genus, notably in the seeds of Calophyllum blancoi and in Calophyllum membranaceum.[1][2][3] As a distinct phytochemical, this compound holds potential as a reference standard for the quality control of herbal extracts and in the investigation of the biological activities of Calophyllum species.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₆ | PubChem[3] |
| Molecular Weight | 388.5 g/mol | PubChem[3] |
| IUPAC Name | 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid | PubChem[3] |
| XLogP3 | 4.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[3] |
Application Notes
The primary applications of this compound as a reference standard include:
-
Phytochemical Analysis: Serving as a marker compound for the identification and quantification of this specific analyte in extracts of Calophyllum species and other related plants.
-
Quality Control: Ensuring the consistency and quality of herbal preparations and dietary supplements containing Calophyllum extracts by verifying the presence and concentration of this compound.
-
Pharmacological Research: Facilitating the investigation of its biological activities. Preliminary studies have indicated that this compound exhibits mild cytotoxic activity against human oral epidermoid carcinoma (KB) and human cervical epitheloid carcinoma (HeLa) cell lines.[1] This suggests its potential as a starting point for further research into its mechanism of action and potential therapeutic applications.
Experimental Protocols
Extraction and Isolation of this compound from Calophyllum blancoi Seeds (General Protocol)
This protocol describes a general workflow for the extraction and isolation of this compound, based on methodologies for separating compounds from Calophyllum species.
Caption: Workflow for the proposed HPLC-UV analysis of this compound.
Hypothetical Quantitative Data for the Proposed HPLC Method:
The following table presents hypothetical, yet realistic, quantitative parameters for the proposed HPLC method. These values should be experimentally determined and validated.
| Parameter | Hypothetical Value |
| Retention Time | ~18.5 min |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Recovery | 95% - 105% |
| Precision (RSD%) | < 2% |
General Considerations for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a relatively non-volatile compound like this compound, derivatization is necessary to increase its volatility and thermal stability.
General Steps:
-
Derivatization: The carboxylic acid and hydroxyl groups of this compound should be derivatized, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).
-
MS Detection: The separated compounds are then ionized (typically by electron ionization) and fragmented. The mass spectrometer detects these fragments, generating a mass spectrum that can be used for structural elucidation and identification by comparison with spectral libraries.
Biological Activity and Potential Signaling Pathways
Reported Biological Activity:
-
Cytotoxicity: this compound and its derivatives have demonstrated mild cytotoxic effects against KB and HeLa cancer cell lines. [1] Hypothetical Signaling Pathway for Cytotoxicity:
While the specific molecular targets and signaling pathways of this compound have not been elucidated, a hypothetical pathway for its cytotoxic activity could involve the induction of apoptosis. The following diagram illustrates a potential, generalized apoptotic pathway that could be investigated.
Hypothetical Apoptotic Pathway
References
Application Notes and Protocols: Cytotoxicity of Isoapetalic Acid on Cancer Cell Lines
Introduction
The evaluation of cytotoxic effects of novel compounds on cancer cell lines is a fundamental step in the discovery and development of new anticancer drugs. Natural products, in particular, represent a rich source of bioactive molecules with potential therapeutic applications. Isoapetalic acid, a recently identified phytochemical, has garnered interest for its putative anticancer properties. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using a standard in vitro assay and offer a framework for data analysis and interpretation. The methodologies described herein are intended for researchers, scientists, and professionals in the field of drug development.
Hypothetical Cytotoxicity Data of this compound
The following table summarizes representative fifty-percent inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after a 72-hour incubation period. These values are presented for illustrative purposes to guide researchers in their experimental design and data interpretation. The selectivity index (SI), a ratio of the IC50 value for a normal cell line to that of a cancer cell line, is also included to indicate the compound's potential for tumor-selective cytotoxicity. A higher SI value suggests greater selectivity for cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 | 4.6 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.5 ± 2.1 | 3.2 |
| A549 | Lung Carcinoma | 18.2 ± 1.5 | 4.0 |
| HeLa | Cervical Adenocarcinoma | 25.1 ± 2.8 | 2.9 |
| HepG2 | Hepatocellular Carcinoma | 12.4 ± 1.1 | 5.9 |
| NIH/3T3 | Normal Fibroblast | 73.5 ± 5.6 | - |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1] It is a widely adopted technique for screening the cytotoxic potential of chemical compounds.[1] The assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., NIH/3T3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer and normal cell lines in their respective growth media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (untreated cells).
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by using a suitable software program for dose-response curve fitting.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Potential Signaling Pathway
Natural products often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis.
Caption: Proposed intrinsic apoptosis signaling pathway.
Conclusion
The protocols and data presented provide a comprehensive guide for the cytotoxic evaluation of this compound on cancer cell lines. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the preclinical assessment of this and other novel anticancer agents. Further investigation into the specific molecular mechanisms underlying the cytotoxic effects of this compound is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Isoapetalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapetalic acid, a natural compound found in plants of the Calophyllum genus, represents a potential candidate for the development of new antimicrobial agents. The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities for therapeutic use. These application notes provide detailed protocols for determining the antimicrobial susceptibility of this compound against a panel of clinically relevant bacteria and fungi. The methodologies described herein adhere to established standards for antimicrobial susceptibility testing of natural products, ensuring reliable and reproducible data for research and drug development purposes. While specific quantitative data on the antimicrobial activity of this compound is not extensively available in current literature, the protocols provided will enable researchers to generate this crucial information.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | Positive | 25923 | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | Positive | 29212 | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | 25922 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | 27853 | [Insert Data] | [Insert Data] |
| Klebsiella pneumoniae | Negative | 13883 | [Insert Data] | [Insert Data] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | MBC (µg/mL) | Positive Control (e.g., Gentamicin) MBC (µg/mL) |
| Staphylococcus aureus | Positive | 25923 | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | Positive | 29212 | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | 25922 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | 27853 | [Insert Data] | [Insert Data] |
| Klebsiella pneumoniae | Negative | 13883 | [Insert Data] | [Insert Data] |
Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Fungal Strains
| Fungal Strain | ATCC Number | MIC (µg/mL) | MFC (µg/mL) | Positive Control (e.g., Amphotericin B) MIC/MFC (µg/mL) |
| Candida albicans | 90028 | [Insert Data] | [Insert Data] | [Insert Data] |
| Aspergillus niger | 16404 | [Insert Data] | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | 14116 | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4][5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal (e.g., Gentamicin, Amphotericin B)
-
Negative control (broth alone)
-
Solvent for this compound (e.g., DMSO, ensuring final concentration does not inhibit microbial growth)
-
Resazurin solution (optional, as a cell viability indicator)
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth (MHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without compound), and well 12 will be the sterility control (broth only).
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast, and up to 72 hours for filamentous fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. Growth can be assessed visually or by adding a viability indicator like resazurin.
Caption: Workflow for Broth Microdilution Assay.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed subsequently to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration that results in no microbial growth on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for MBC/MFC Determination.
Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test used to screen for antimicrobial activity.[6][7][8][9][10]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
Positive control antibiotic disks
-
Negative control disk (impregnated with solvent only)
Protocol:
-
Inoculum Spreading: A sterile cotton swab is dipped into the standardized microbial suspension and streaked evenly across the entire surface of an MHA plate.
-
Disk Impregnation: Sterile paper disks are impregnated with a known concentration of this compound (e.g., 10-20 µL of a stock solution).
-
Disk Placement: The impregnated disks, along with positive and negative control disks, are placed on the surface of the inoculated MHA plate.
-
Incubation: The plates are incubated under appropriate conditions (as described for the MIC assay).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Potential Mechanisms of Action and Signaling Pathways
While the specific mechanism of action for this compound has not been elucidated, many natural antimicrobial compounds, particularly those with acidic moieties, exert their effects through several common pathways. Research into these areas could provide insight into how this compound functions.
-
Disruption of Cell Membrane Integrity: Many antimicrobial compounds, including fatty acids and polyphenols, can insert into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[11][12][13]
-
Inhibition of Cell Wall Synthesis: Some natural products interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This can weaken the cell wall and lead to lysis.[11]
-
Inhibition of Protein Synthesis: Certain compounds can bind to bacterial ribosomes, thereby inhibiting protein synthesis, which is essential for bacterial growth and replication.
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can halt bacterial proliferation.
-
Interference with Metabolic Pathways: Some compounds can inhibit key enzymes involved in essential metabolic pathways, such as the folic acid synthesis pathway or the electron transport chain.[14]
Caption: Potential Antimicrobial Mechanisms of Action.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. Adherence to these standardized methods will facilitate the generation of high-quality, comparable data that is essential for advancing our understanding of this natural compound and its potential as a novel therapeutic agent. Further research into its mechanism of action is warranted to fully characterize its antimicrobial profile.
References
- 1. japsonline.com [japsonline.com]
- 2. Antimicrobial and cytotoxic agents from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.its.ac.id [scholar.its.ac.id]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. doc-developpement-durable.org [doc-developpement-durable.org]
- 9. phytojournal.com [phytojournal.com]
- 10. researchgate.net [researchgate.net]
- 11. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Isoflavaspidic Acid PB Extracted from Dryopteris fragrans (L.) Schott Inhibits Trichophyton rubrum Growth via Membrane Permeability Alternation and Ergosterol Biosynthesis Disruption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Activity of Isoapetalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro methodologies to assess the anti-inflammatory potential of isoapetalic acid. The protocols detailed below are foundational for determining the compound's efficacy and mechanism of action in a controlled laboratory setting.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. In vitro assays are the first step in evaluating the potential of a compound like this compound. These assays typically involve cell-based models where an inflammatory response is induced, and the ability of the test compound to mitigate this response is quantified. Key markers of inflammation include the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The underlying molecular mechanisms often involve signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Data Presentation: Summarized Quantitative Data
Effective evaluation of this compound's anti-inflammatory activity requires clear and concise data presentation. The following tables provide a template for summarizing quantitative results from the key experiments.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | Basal Level | - |
| LPS (1 µg/mL) | - | Value ± SD | 0% |
| This compound + LPS | 1 | Value ± SD | % |
| This compound + LPS | 5 | Value ± SD | % |
| This compound + LPS | 10 | Value ± SD | % |
| This compound + LPS | 25 | Value ± SD | % |
| This compound + LPS | 50 | Value ± SD | % |
| Positive Control (e.g., L-NIL) | Specific Conc. | Value ± SD | % |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | - | Value ± SD | Value ± SD | Value ± SD |
| This compound + LPS | 10 | Value ± SD | Value ± SD | Value ± SD |
| This compound + LPS | 25 | Value ± SD | Value ± SD | Value ± SD |
| This compound + LPS | 50 | Value ± SD | Value ± SD | Value ± SD |
Table 3: Effect of this compound on Protein Expression in Key Signaling Pathways
| Treatment Group | Concentration (µM) | Relative p-p65/p65 Expression | Relative p-ERK/ERK Expression | Relative p-JNK/JNK Expression | Relative p-p38/p38 Expression |
| Control (untreated) | - | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound + LPS | 25 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound + LPS | 50 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Cells should be passaged every 2-3 days or when they reach 80-90% confluency.
General Experimental Workflow
The overall process for evaluating the anti-inflammatory activity of this compound is depicted below.
Protocol for Nitric Oxide (NO) Assay
This protocol measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Inflammation Induction: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Protocol for Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period with this compound and LPS as described in the NO assay protocol.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits being used.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (usually 450 nm) and calculate the cytokine concentrations based on the standard curve.
Protocol for Western Blot Analysis of NF-κB and MAPK Pathways
This protocol assesses the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes, as signaling events are rapid).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), ERK, JNK, and p38 (MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Potential Mechanisms of Action
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway at various points.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, is another critical set of signaling pathways involved in the inflammatory response. LPS activation of TLR4 can trigger phosphorylation cascades that activate these MAPKs, which in turn can activate transcription factors like AP-1, leading to the expression of inflammatory mediators.
Application Notes and Protocols: Elucidating the Mechanism of Action of Isoapetalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoapetalic acid is a natural product that has been identified in plants such as Calophyllum blancoi and Calophyllum membranaceum.[1] As with many novel natural compounds, a thorough investigation into its mechanism of action is essential to unlock its therapeutic potential. These application notes provide a comprehensive set of protocols to systematically evaluate the biological activities of this compound, with a focus on its potential anticancer and anti-inflammatory properties. The following sections detail experimental workflows, data presentation guidelines, and visualizations of key signaling pathways to guide researchers in their investigation.
Section 1: Investigation of Anticancer Activity
The evaluation of natural products for anticancer properties is a cornerstone of drug discovery. Compounds that can selectively induce apoptosis (programmed cell death) in cancer cells are of particular interest. The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Experimental Protocols
1.1 Cell Viability Assay (AlamarBlue®)
This assay quantitatively measures the reducing power of living cells to determine cytotoxicity.[2][3][4][5]
-
Materials:
-
Cancer cell lines (e.g., MIA-PACA-2 for pancreatic cancer, HT-29 for colon cancer)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
AlamarBlue® reagent
-
96-well microplates
-
Microplate reader (fluorescence or absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO). Include a positive control (e.g., a known cytotoxic drug).
-
Incubate for 24, 48, or 72 hours.
-
Add AlamarBlue® reagent to each well (10% of the total volume) and incubate for 1-4 hours at 37°C.[4][6]
-
Measure fluorescence at 560 nm excitation and 590 nm emission or absorbance at 570 nm and 600 nm.[6]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
1.2 Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7][8]
-
Materials:
-
Treated cells from the viability assay setup
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a 96-well plate with cells treated with this compound as in the viability assay.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.[8]
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure luminescence using a luminometer.
-
Express caspase activity as fold change relative to the vehicle-treated control.
-
1.3 Cellular ATP Level Assay
A decrease in cellular ATP can indicate mitochondrial dysfunction, a common feature of apoptosis.[9][10][11]
-
Materials:
-
Treated cells
-
ATP assay kit (luciferase-based)
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Culture and treat cells with this compound in a 96-well plate.
-
Follow the manufacturer's protocol for the ATP assay kit. This typically involves adding a single reagent that lyses the cells and provides the necessary components for the luciferase reaction.[12]
-
Incubate for a short period at room temperature.
-
Measure luminescence.
-
Calculate the ATP concentration based on a standard curve and express it as a percentage of the vehicle-treated control.
-
Data Presentation
The quantitative data from the anticancer assays should be summarized in a table for clear comparison.
| Concentration of this compound (µM) | Cell Viability (%) (at 48h) | Caspase-3/7 Activity (Fold Change) | Cellular ATP Levels (% of Control) |
| Vehicle Control (0) | 100 ± 5.1 | 1.0 ± 0.1 | 100 ± 6.2 |
| 1 | 95 ± 4.8 | 1.5 ± 0.2 | 92 ± 5.5 |
| 10 | 72 ± 6.3 | 3.8 ± 0.4 | 65 ± 4.9 |
| 50 | 45 ± 5.5 | 8.2 ± 0.7 | 38 ± 4.1 |
| 100 | 21 ± 3.9 | 12.5 ± 1.1 | 15 ± 3.3 |
| Positive Control | 15 ± 2.8 | 15.0 ± 1.3 | 10 ± 2.5 |
Signaling Pathway Visualization
Caption: Hypothetical mitochondrial pathway of apoptosis induced by this compound.
Section 2: Investigation of Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Natural products are a rich source of novel anti-inflammatory agents. These protocols aim to determine if this compound can modulate key inflammatory pathways.
Experimental Protocols
2.1 Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol measures the levels of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in the supernatant of stimulated immune cells.[13][14][15][16]
-
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and incubate overnight.
-
Pre-treat cells with non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatants.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.[17]
-
Measure absorbance and calculate cytokine concentrations based on the standard curve.
-
2.2 Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This method assesses the activation of key inflammatory signaling pathways by measuring the phosphorylation of specific proteins.[1][18][19]
-
Materials:
-
Treated cells
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed and treat cells with this compound and LPS for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Data Presentation
Summarize the quantitative data from the anti-inflammatory assays in a structured table.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | p-p65 / p65 Ratio | p-ERK / ERK Ratio |
| Control (Unstimulated) | 50 ± 10 | 80 ± 15 | 0.1 ± 0.02 | 0.1 ± 0.03 |
| LPS (1 µg/mL) | 1500 ± 120 | 2500 ± 200 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS + this compound (10 µM) | 800 ± 75 | 1500 ± 130 | 0.6 ± 0.05 | 0.5 ± 0.06 |
| LPS + this compound (50 µM) | 450 ± 50 | 800 ± 70 | 0.3 ± 0.04 | 0.2 ± 0.04 |
| Positive Control (e.g., Dexamethasone) | 300 ± 40 | 500 ± 60 | 0.2 ± 0.03 | 0.3 ± 0.05 |
Signaling Pathway Visualization
Caption: Potential anti-inflammatory mechanism of this compound via MAPK and NF-κB.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. allevi3d.com [allevi3d.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 8. ulab360.com [ulab360.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ATP production assay [bio-protocol.org]
- 11. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 15. mybiosource.com [mybiosource.com]
- 16. h-h-c.com [h-h-c.com]
- 17. benchchem.com [benchchem.com]
- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoapetalic Acid: Application Notes & Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapetalic acid is a naturally occurring compound isolated from plant species of the Calophyllum genus, specifically Calophyllum blancoi and Calophyllum membranaceum[1]. The Calophyllum genus is a rich source of bioactive secondary metabolites, including coumarins and xanthones, which have demonstrated a wide array of pharmacological activities. These activities include anti-inflammatory, anticancer, antimicrobial, and antiviral properties, suggesting that compounds derived from this genus hold significant promise for drug discovery and development.
While specific biological data for this compound is not extensively available in the current literature, its origin suggests a strong rationale for investigating its potential as a therapeutic agent. These application notes provide a comprehensive guide for researchers to explore the pharmacological potential of this compound, with detailed protocols for evaluating its anti-inflammatory, anticancer, and antimicrobial activities.
Potential Therapeutic Applications
Based on the known biological activities of other compounds isolated from the Calophyllum genus, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Anti-Inflammatory: Many compounds from Calophyllum species exhibit potent anti-inflammatory effects. This compound may modulate key inflammatory pathways, making it a potential candidate for treating inflammatory disorders.
-
Anticancer: The cytotoxicity of various Calophyllum extracts and isolated compounds against several cancer cell lines has been reported. This compound should be evaluated for its potential to inhibit cancer cell proliferation and induce apoptosis.
-
Antimicrobial: The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Natural products are a promising source, and the antimicrobial potential of this compound against a panel of pathogenic bacteria and fungi warrants investigation.
Data Presentation: Quantitative Analysis Templates
The following tables are templates for summarizing quantitative data obtained from the experimental protocols outlined below.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Line/Enzyme | Test Concentration (µM) | Inhibition (%) | IC50 (µM) | Positive Control |
| NO Production Assay | RAW 264.7 | L-NMMA | |||
| COX-2 Inhibition Assay | Celecoxib | ||||
| LOX Inhibition Assay | Quercetin | ||||
| TNF-α ELISA | LPS-stimulated RAW 264.7 | Dexamethasone | |||
| IL-6 ELISA | LPS-stimulated RAW 264.7 | Dexamethasone |
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Assay | Test Concentration (µM) | % Viability/Inhibition | IC50 (µM) | Positive Control |
| MCF-7 (Breast) | MTT Assay | Doxorubicin | |||
| A549 (Lung) | MTT Assay | Cisplatin | |||
| HeLa (Cervical) | MTT Assay | Paclitaxel | |||
| HT-29 (Colon) | MTT Assay | 5-Fluorouracil | |||
| Caspase-3/7 Assay | (Select Cell Line) | EC50 (µM) | Staurosporine | ||
| Annexin V/PI Assay | (Select Cell Line) | % Apoptotic Cells | Camptothecin |
Table 3: Antimicrobial Activity of this compound
| Microorganism | Assay | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) | Positive Control |
| S. aureus | Broth Microdilution | Vancomycin | |||
| E. coli | Broth Microdilution | Ciprofloxacin | |||
| P. aeruginosa | Broth Microdilution | Gentamicin | |||
| C. albicans | Broth Microdilution | Amphotericin B | |||
| S. aureus | Agar Disc Diffusion | Vancomycin | |||
| E. coli | Agar Disc Diffusion | Ciprofloxacin |
Experimental Protocols
The following are detailed protocols for the initial screening of this compound for its potential biological activities.
Anti-Inflammatory Activity Assays
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow:
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment:
-
Remove the old media and replace it with fresh media.
-
Add various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the wells. Include a vehicle control (DMSO) and a positive control (L-NMMA).
-
Incubate for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS (except for the negative control wells) and incubate for an additional 24 hours.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value of this compound.
-
Anticancer Activity Assays
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow:
Protocol:
-
Cell Culture and Seeding: Culture the desired cancer cell lines in their appropriate media. Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The following diagram illustrates a simplified apoptosis signaling pathway that could be investigated to understand the mechanism of action of this compound if it demonstrates cytotoxic activity.
Antimicrobial Activity Assays
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Grow the microbial strains (bacteria or fungi) in their respective broths overnight. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth. The concentration range can be, for example, from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Data Analysis: The MIC is the lowest concentration of this compound at which no visible growth is observed.
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot-plate the aliquots onto agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Incubation: Incubate the plates under the same conditions as for the MIC assay.
-
Data Analysis: The MBC or MFC is the lowest concentration that results in no microbial growth on the agar plate.
Conclusion
This compound, a constituent of the medicinally important Calophyllum genus, represents a promising starting point for drug discovery efforts. The lack of specific biological data necessitates a systematic evaluation of its potential therapeutic properties. The protocols and data management templates provided in these application notes offer a structured approach for researchers to investigate the anti-inflammatory, anticancer, and antimicrobial activities of this compound. The insights gained from these studies will be crucial in determining its potential for further preclinical and clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoapetalic Acid Yield from Calophyllum Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of isoapetalic acid from Calophyllum species.
Frequently Asked Questions (FAQs)
Q1: Which Calophyllum species are known to contain this compound?
A1: this compound and its analogs, known as chromanone acids, have been isolated from various Calophyllum species. Notably, these compounds are found in the leaves and stem bark of species such as Calophyllum inophyllum and Calophyllum brasiliense. The concentration of these compounds can vary based on the geographical location, age of the plant, and the specific part of the plant being analyzed.
Q2: What are the key factors influencing the yield of this compound during extraction?
A2: The yield of this compound is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the particle size of the plant material. The polarity of the solvent is a critical parameter; moderately polar solvents are often effective. Temperature and extraction time can have a synergistic effect, but prolonged exposure to high temperatures may lead to degradation of the target compound.
Q3: What is the recommended method for the initial extraction of this compound?
A3: Maceration is a commonly used method for the initial extraction of bioactive compounds from Calophyllum species.[1] Using a moderately polar solvent, such as an ethanol-water mixture, has been shown to be effective for extracting phenolic and flavonoid compounds, which include chromanone acids.[2]
Q4: How can I purify the crude extract to isolate this compound?
A4: Column chromatography is a standard and effective method for the purification of this compound from the crude extract.[3] Silica gel is a common stationary phase, and a gradient elution with a non-polar solvent system (like hexane) gradually increasing in polarity with a more polar solvent (like ethyl acetate) can effectively separate compounds based on their polarity.
Q5: What analytical technique is suitable for the quantification of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for the quantification of this compound. A reverse-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) to ensure the protonation of the carboxylic acid group, is typically used. Detection is commonly performed using a UV detector.
Troubleshooting Guides
Low Yield of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Low extraction efficiency | 1. Inappropriate solvent: The solvent may be too polar or non-polar for efficient extraction of this compound. 2. Insufficient extraction time: The solvent may not have had enough time to penetrate the plant material and dissolve the target compound. 3. Large particle size: Large particles have a smaller surface area, limiting solvent access. | 1. Optimize solvent polarity: Experiment with different solvent systems. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or ethanol can be effective. For C. inophyllum leaves, 80% methanol in water has shown good results for extracting phenolic compounds.[2] 2. Increase extraction time: Extend the maceration or Soxhlet extraction time. Monitor the extraction progress by periodically analyzing a small sample of the extract. 3. Reduce particle size: Grind the dried plant material to a fine powder to increase the surface area for extraction. |
| Degradation of this compound | 1. High extraction temperature: this compound may be sensitive to high temperatures, leading to degradation.[4][5][6][7][8] 2. pH instability: As an acidic compound, the stability of this compound can be pH-dependent.[4][5][6][7][8] | 1. Use lower extraction temperatures: Opt for room temperature maceration or use a controlled temperature for other extraction methods. For C. inophyllum leaves, an extraction temperature of 30°C was found to be optimal for phenolic compounds.[2] 2. Control pH: Maintain a slightly acidic to neutral pH during extraction and purification to ensure the stability of the carboxylic acid group. |
| Loss during purification | 1. Improper column packing: Channeling or cracks in the chromatography column can lead to poor separation and loss of the compound. 2. Incorrect mobile phase: The mobile phase may be too polar, causing premature elution of this compound with other impurities, or too non-polar, leading to very slow or no elution. | 1. Ensure proper column packing: Use a slurry method to pack the column and ensure it is free of air bubbles and cracks. 2. Optimize the mobile phase: Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation before running the column. A gradient elution from a non-polar to a more polar solvent system is often effective. |
Co-elution of Impurities
| Issue | Possible Cause | Troubleshooting Steps |
| Similar polarity of compounds | Other compounds in the extract, such as other chromanone acids or fatty acids, may have similar polarities to this compound, leading to co-elution. | 1. Use a different stationary phase: If silica gel does not provide adequate separation, consider using a different adsorbent like alumina or a bonded-phase silica gel. 2. Employ a different chromatographic technique: Techniques like preparative HPLC or counter-current chromatography can offer higher resolution. 3. Utilize acid-base extraction: Before column chromatography, perform a liquid-liquid extraction. Dissolve the crude extract in an organic solvent and wash with an aqueous basic solution (e.g., sodium bicarbonate). The acidic this compound will move to the aqueous layer as its salt. The aqueous layer can then be acidified and re-extracted with an organic solvent to recover the purified acid.[9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Calophyllum Leaves
-
Preparation of Plant Material:
-
Collect fresh, healthy leaves of the desired Calophyllum species.
-
Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the leaves in the shade or use a laboratory oven at a low temperature (40-50°C) until they are brittle.
-
Grind the dried leaves into a fine powder using a laboratory mill.
-
-
Maceration Extraction:
-
Weigh 100 g of the powdered leaf material and place it in a large Erlenmeyer flask.
-
Add 1 L of 80% methanol in water to the flask.[2]
-
Seal the flask and keep it on an orbital shaker at room temperature (25-30°C) for 48 hours.[2]
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Protocol 2: Isolation of this compound by Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and pack uniformly.
-
Wash the column with fresh hexane until the packing is stable.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
In a separate flask, take a small amount of silica gel and add the dissolved extract to it. Mix well and dry the silica gel to obtain a freely flowing powder.
-
Carefully layer this dried sample-adsorbed silica gel on top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane and collect fractions.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10, and so on).
-
Collect fractions of a consistent volume (e.g., 20 mL each).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a spot corresponding to the expected Rf value of this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Data Presentation
Table 1: Effect of Solvent and Temperature on Total Phenolic Content (TPC) from C. inophyllum Leaves
| Solvent (in water) | Temperature (°C) | TPC (mg GAE/g of residue) |
| 80% Methanol | 30 | 289.12 |
| 80% Methanol | 40 | Lower than at 30°C |
| 80% Methanol | 60 | Lower than at 30°C |
| 50% Methanol | 30 | Lower than 80% |
| 100% Methanol | 30 | Lower than 80% |
| 80% Ethanol | 30 | Lower than 80% Methanol |
| 80% Acetone | 30 | Lower than 80% Methanol |
Data adapted from a study on the extraction of phenolic compounds from C. inophyllum leaves, which provides insights into conditions that may favor the extraction of acidic compounds like this compound.[2]
Table 2: Optimization of Oil and Resin Yield from Calophyllum Seeds using a Hexane-Methanol Mixture
| Parameter | Optimized Value | Predicted Yield | Actual Yield |
| Extraction Time | 5.2 hours | - | - |
| Stirring Speed | 433 rpm | - | - |
| Oil Yield | 65% | 62% | |
| Resin Yield | 16% | 15% |
This data, while not specific to this compound, demonstrates the use of response surface methodology to optimize extraction conditions for different fractions from Calophyllum, a technique that can be applied to maximize this compound yield.[10][11]
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. gjesm.net [gjesm.net]
- 2. Phenolic and flavonoid compounds extraction from <i>Calophyllum inophyllum</i> leaves - Arabian Journal of Chemistry [arabjchem.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH, temperature and media on acid and alkaline phosphatase activity in "clinical" and "nonclinical" isolates of Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of yeast iso-1-ferricytochrome c as a function of pH and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. magritek.com [magritek.com]
- 10. Research in Agricultural Engineering: Optimisation of concurrent Calophyllum oil-resin extraction and separation [rae.agriculturejournals.cz]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of Isoapetalic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for the HPLC separation of isoapetalic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
The primary challenges in separating isomers of this compound stem from their identical molecular weight and similar chemical properties. This compound (C₂₂H₂₈O₆) possesses multiple chiral centers, leading to the existence of stereoisomers, specifically diastereomers and enantiomers.[1] These isomers often have very similar polarities and hydrophobicities, making their separation by standard HPLC methods difficult.[2]
Key challenges include:
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Co-elution: Diastereomers may have very close retention times, leading to poor resolution or complete co-elution.
-
Peak Tailing: The carboxylic acid group in this compound can interact with active sites on the silica backbone of the stationary phase, causing peak tailing.
-
Lack of UV Absorbance: If the detection wavelength is not optimized, the chromophore in the molecule may not provide a strong enough signal for sensitive detection.
Q2: My this compound diastereomers are co-eluting. What should I try first?
Co-elution of diastereomers is a common issue. The first and most effective parameter to adjust is the mobile phase composition .
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Since this compound is acidic, the pH of the mobile phase will significantly affect its retention and selectivity. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of the carboxylic acid group and residual silanols on the column, often improving peak shape and resolution.[3]
-
Optimize the Organic/Aqueous Ratio: Systematically vary the percentage of the organic modifier in the mobile phase. A shallower gradient or a switch to isocratic elution with an optimized solvent ratio can often improve the separation of closely eluting peaks.
Q3: I'm observing significant peak tailing for my this compound isomers. How can I improve the peak shape?
Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase.
-
Mobile Phase Modifier: The most common solution is to add an acidic modifier to the mobile phase, such as 0.1% formic acid, acetic acid, or trifluoroacetic acid (TFA). This will suppress the ionization of the analyte and reduce interactions with the silica support.
-
Column Choice: Consider using a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
Q4: Which type of HPLC column is best suited for separating this compound isomers?
The choice of column is critical for isomer separation. While a standard C18 column is a good starting point, other stationary phases may offer better selectivity for diastereomers.
-
Phenyl-Hexyl or Phenyl Columns: These columns provide alternative selectivity through π-π interactions with the aromatic rings in the this compound structure, which can enhance the separation of isomers.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity due to a combination of hydrophobic, π-π, and dipole-dipole interactions, making them very effective for separating aromatic positional isomers and diastereomers.
-
Chiral Columns: If you need to separate enantiomers of this compound, a chiral stationary phase (CSP) is required. Standard HPLC columns cannot separate enantiomers.[4]
Data Presentation
Table 1: Comparison of Common Organic Modifiers for Isomer Separation
| Organic Modifier | Properties | Typical Starting Concentration (Reversed-Phase) | Potential Advantages for this compound |
| Acetonitrile | Low viscosity, good UV transparency, aprotic solvent. | 40-60% with aqueous buffer | Can provide sharp peaks and efficient separations. |
| Methanol | Higher viscosity than acetonitrile, protic solvent, can form hydrogen bonds. | 50-70% with aqueous buffer | Can offer different selectivity due to hydrogen bonding capabilities, which may be beneficial for separating diastereomers with different spatial arrangements of polar groups. |
Table 2: Effect of Mobile Phase Additives on Peak Shape and Retention
| Additive | Typical Concentration | Mechanism of Action | Expected Effect on this compound Peaks |
| Formic Acid | 0.05 - 0.2% | Suppresses ionization of carboxylic acids and silanols. | Reduced peak tailing, potentially altered selectivity and retention time. |
| Acetic Acid | 0.05 - 0.2% | Similar to formic acid, but less acidic. | Similar to formic acid, may be a milder alternative. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent, suppresses ionization. | Can significantly improve peak shape, but may be difficult to remove from the column and can suppress MS signal. |
Experimental Protocols
Protocol: HPLC Method Development for Separation of this compound Diastereomers
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound diastereomers.
1. Initial Column and Mobile Phase Selection:
-
Column: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Mobile Phase C: 0.1% (v/v) Formic Acid in Methanol.
2. Scouting Gradient Runs:
-
Perform two initial fast gradient runs to determine the approximate elution conditions.
-
Run 1 (Acetonitrile): 10% to 90% B over 15 minutes.
-
Run 2 (Methanol): 10% to 90% C over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength for this compound (a UV scan of the standard should be performed to determine the optimal wavelength).
-
Injection Volume: 5 µL.
3. Gradient Optimization:
-
Based on the scouting runs, select the organic modifier that provides the best initial separation or peak shape.
-
Design a shallower gradient around the elution region of the isomers. For example, if the isomers eluted between 50% and 60% organic solvent in the scouting run, design a new gradient from 45% to 65% organic over 20-30 minutes.
-
The goal is to achieve a resolution (Rs) of >1.5 between the diastereomer peaks.
4. Further Optimization (if necessary):
-
Temperature: Evaluate the effect of column temperature. Try running the separation at a lower (e.g., 20 °C) and a higher (e.g., 40 °C) temperature to see if it improves resolution.
-
Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can sometimes improve the separation of closely eluting compounds.
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC separation of this compound isomers.
Caption: Systematic workflow for HPLC method development.
References
Improving the stability of isoapetalic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of isoapetalic acid in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors, primarily related to its solubility and the solution's pH.
-
Poor Solubility: this compound, a triterpenoid saponin, may have limited solubility in purely aqueous solutions.
-
pH Effects: The solubility of acidic compounds like this compound is highly dependent on the pH of the solution. At a pH close to its pKa, the compound is least soluble.
Troubleshooting Steps:
-
Co-solvents: Consider using a co-solvent system. The addition of organic solvents such as ethanol, methanol, or DMSO can significantly improve the solubility of this compound. Start with a small percentage of the organic solvent and gradually increase it until the solution clears.
-
pH Adjustment: Modify the pH of your solution. For acidic compounds, increasing the pH (making it more basic) will increase the solubility of the ionized form. Conversely, lowering the pH will increase the solubility of the non-ionized form. Experiment with buffers to maintain a stable pH where this compound is most soluble.
-
Use of Surfactants/Saponins: Natural stabilizers like tea saponins or Quillaja saponin have been shown to stabilize nanoparticles and other complex molecules in solution.[1] These can act as emulsifiers and may help to keep this compound in solution.
Q2: I am observing a decrease in the concentration of this compound in my solution over time. What are the likely causes of this degradation?
A2: The degradation of this compound in solution is likely due to chemical instability influenced by several environmental factors. The primary factors to consider are pH, temperature, light, and oxidation.[2][3][4][5][6]
-
Hydrolysis: As an ester-containing molecule, this compound can be susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. This process can be catalyzed by acidic or basic conditions.[4]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to the oxidative degradation of the molecule.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy for degradative photochemical reactions.[2][7]
Q3: How can I prevent or minimize the degradation of this compound in my experimental solutions?
A3: To enhance the stability of this compound, it is crucial to control the factors that promote its degradation.
Summary of Stabilization Strategies
| Strategy | Description | Key Considerations |
| pH Control | Maintain the solution pH within a range where this compound exhibits maximum stability. This is often between pH 4 and 8 for many drugs.[3] | Use appropriate buffer systems to maintain a constant pH. The optimal pH range should be determined experimentally. |
| Temperature Control | Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of chemical reactions, including hydrolysis and oxidation.[2][3] | Avoid freeze-thaw cycles, as this can also lead to degradation. |
| Light Protection | Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[2][7] | This is especially important for long-term storage or when conducting experiments under intense light. |
| Inert Atmosphere | To prevent oxidation, deoxygenate the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). | This can be achieved by bubbling the inert gas through the solvent before dissolving the this compound. |
| Use of Antioxidants | Add antioxidants to the solution to scavenge free radicals and prevent oxidative degradation. | Common antioxidants include ascorbic acid and disodium edetate (EDTA).[8] |
| Addition of Stabilizers | Consider the use of natural stabilizers like saponins, which can encapsulate or form complexes with the this compound, protecting it from degradation.[1][9][10][11] | The choice of stabilizer and its concentration will need to be optimized for your specific application. |
Troubleshooting Guides
Guide 1: Investigating Degradation of this compound
This guide outlines a systematic approach to identify the cause of this compound degradation in your solution.
Caption: Troubleshooting workflow for this compound degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify this compound and its degradation products.[12][13]
Objective: To develop an HPLC method that separates this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
HPLC grade formic acid or phosphoric acid
-
Forced degradation samples of this compound (acid, base, peroxide, heat, and light stressed)
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide.
-
Thermal Degradation: Heat a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
Chromatographic Conditions Development:
-
Mobile Phase: Start with a gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
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Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 30°C.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector.
-
-
Method Optimization:
-
Inject the forced degradation samples into the HPLC system.
-
Adjust the gradient, mobile phase composition, and other chromatographic parameters to achieve good separation between the peak for intact this compound and the peaks of the degradation products.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
-
Protocol 2: Evaluating the Effect of pH on this compound Stability
Objective: To determine the optimal pH for the stability of this compound in solution.
Materials:
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This compound
-
A series of buffers with different pH values (e.g., pH 3, 5, 7, 9)
-
Validated stability-indicating HPLC method
Methodology:
-
Prepare stock solutions of this compound in an appropriate solvent.
-
Prepare a series of solutions of this compound at a fixed concentration in each of the different pH buffers.
-
Store all solutions at a constant temperature (e.g., 40°C to accelerate degradation) and protect them from light.
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At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Plot the percentage of remaining this compound against time for each pH value. The pH at which the degradation rate is slowest is the optimal pH for stability.
Data Presentation: Effect of pH on this compound Stability
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 48h (µg/mL) | % Degradation at 48h |
| 3.0 | 100 | 95.2 | 90.5 | 9.5% |
| 5.0 | 100 | 98.1 | 96.3 | 3.7% |
| 7.0 | 100 | 92.4 | 85.1 | 14.9% |
| 9.0 | 100 | 85.6 | 72.3 | 27.7% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Logical Relationships
Degradation Pathway of this compound
The following diagram illustrates the potential degradation pathways of this compound based on general chemical principles.
Caption: Potential degradation pathways of this compound.
References
- 1. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of ascorbic acid and disodium edetate on the stability of isoprenaline hydrochloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saponins as Natural Emulsifiers for Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Natural Triterpenoid Saponin as Multifunctional Stabilizer for Drug Nanosuspension Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tea saponins as natural stabilizers for the production of hesperidin nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kinampark.com [kinampark.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Addressing solubility issues of isoapetalic acid in bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility and handling issues related to isoapetalic acid in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural coumarin compound found in plants of the Calophyllum genus.[1][2] Coumarins from this genus are known to possess a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Specifically, coumarins isolated from Calophyllum species have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[4]
Q2: What are the general solubility characteristics of this compound?
A2: While specific quantitative solubility data for this compound is limited, as a coumarin, it is expected to have low solubility in water and higher solubility in organic solvents.[5][6] Common solvents used for dissolving coumarins for in vitro studies include dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions for your bioassay, the DMSO stock should be serially diluted in your cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution in Aqueous Media
Q1: I observed a precipitate when I diluted my this compound stock solution into my cell culture medium. What is causing this?
A1: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like many coumarins. This "solvent-shifting" precipitation occurs because the compound is highly soluble in the organic solvent but poorly soluble in the aqueous environment of the cell culture medium.
Q2: How can I prevent my compound from precipitating in the cell culture medium?
A2: Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally 0.5% or less.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium.
-
Pre-warm the Medium: Adding the compound to pre-warmed (37°C) media can sometimes improve solubility.
-
Increase Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Use of a Surfactant: In some cases, a low concentration of a biocompatible surfactant (e.g., Pluronic® F-68) can help maintain solubility. However, this should be tested for its effects on your specific cell line and assay.
Issue: Inconsistent or No Biological Activity Observed
Q1: I am not observing the expected biological effect of this compound in my bioassay. What could be the reason?
A1: Several factors could contribute to a lack of activity:
-
Compound Degradation: Ensure your stock solution has been stored properly (at -20°C or -80°C and protected from light) and has not undergone multiple freeze-thaw cycles.
-
Precipitation: Even if not immediately visible, microprecipitation can occur, reducing the effective concentration of the compound in solution. Try centrifuging your final working solution and measuring the concentration of the supernatant.
-
Incorrect Concentration: The effective concentration of this compound may be higher or lower than what you are testing. It is important to perform a dose-response experiment over a wide range of concentrations.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. Ensure the cell line you are using is an appropriate model for the expected biological activity.
Data Presentation
Table 1: Solubility of Coumarins in Common Organic Solvents
| Compound Class | Solvent | Solubility | Reference |
| Coumarins | DMSO | Generally soluble | |
| Coumarins | Ethanol | Soluble | [6] |
| Coumarins | Methanol | Soluble | [6] |
| Coumarins | Water | Poorly soluble | [6] |
Table 2: Reported IC50 Values for Coumarins from Calophyllum Species in Bioassays
| Coumarin Compound | Bioassay | Cell Line/Target | IC50 Value | Reference |
| Calanolide A | Anti-HIV | HIV-1 Reverse Transcriptase | 0.1 µM | [1] |
| Inophyllum B | Anti-HIV | HIV-1 Reverse Transcriptase | 38 nM | [1] |
| Inophyllum P | Anti-HIV | HIV-1 Reverse Transcriptase | 130 nM | [1] |
| Caloforines A-F | Antimalarial | Plasmodium falciparum 3D7 | 9.4 - 35.5 µM |
Note: This table provides examples of the biological activity of other coumarins isolated from the Calophyllum genus and is intended to serve as a reference.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary but use with caution to avoid degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Replace the old medium with the medium containing the compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Caption: General workflow for screening the bioactivity of this compound.
Caption: Potential intrinsic apoptosis pathway modulated by this compound.
References
- 1. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Caloforines A–G, coumarins from the bark of Calophyllum scriblitifolium - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in LC-MS analysis of isoapetalic acid
Technical Support Center: LC-MS Analysis of Isoapetalic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how can it affect my analysis of this compound?
The matrix effect is the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression or enhancement, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] In complex biological samples, endogenous components like phospholipids, proteins, and salts are common sources of matrix effects.[5] For analytes from complex matrices like traditional Chinese medicines, the presence of numerous phytochemicals can also contribute significantly to the matrix effect.[1][6]
Q2: How can I assess the extent of the matrix effect in my samples?
There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a standard solution of this compound at a constant rate post-column while injecting a blank, extracted sample matrix.[7][8][9] Any deviation from a stable baseline in the analyte's signal indicates the presence of matrix effects at that retention time.[8]
-
Quantitative Assessment (Post-Extraction Spike): This is the more common method for quantifying the matrix effect. It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solvent.[5][7] The matrix factor (MF) is calculated, where a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[5] Matrix effects are often considered negligible if the analyte peak area ratios are between 85-115%.[10]
Q3: Which sample preparation technique is most effective at reducing matrix effects for an acidic compound like this compound?
Improving sample preparation is generally the most effective strategy to circumvent ion suppression.[7] The choice of technique depends on the complexity of the matrix and the properties of this compound.
-
Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing interfering matrix components, especially phospholipids, which can cause significant ion suppression.[7][11]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[11] For an acidic analyte like this compound, adjusting the pH of the aqueous sample to be at least two pH units lower than its pKa will ensure it is uncharged and can be efficiently extracted into an organic solvent.[7] A double LLE can further improve selectivity by first removing hydrophobic interferences with a non-polar solvent before extracting the analyte with a moderately nonpolar solvent.[7]
-
Solid-Phase Extraction (SPE): SPE is highly effective at producing clean extracts.[11] For acidic compounds, a mixed-mode SPE with both reversed-phase and anion exchange retention mechanisms can dramatically reduce residual matrix components, leading to a significant reduction in matrix effects.[11]
Below is a comparison of common sample preparation techniques.
| Technique | Pros | Cons | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Simple, fast, inexpensive, high analyte recovery.[7] | Not very selective, significant ion suppression from phospholipids.[7][11] | Low[11] |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT.[11] | Can have lower recovery for polar analytes.[11] | Moderate to High[11][12] |
| Solid-Phase Extraction (SPE) | High selectivity, produces very clean extracts.[11] | More complex and time-consuming than PPT or LLE. | High to Very High[11] |
Troubleshooting Guide
Issue: I'm observing poor peak shape and low sensitivity for this compound.
This is a common symptom of significant matrix effects, likely ion suppression. Follow this workflow to troubleshoot the issue.
Caption: A step-by-step workflow for troubleshooting matrix effects.
Optimize Sample Preparation
If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.[11]
Experimental Protocol: Mixed-Mode Solid-Phase Extraction (SPE) for Acidic Compounds
This protocol is designed to effectively remove a broad range of interferences for an acidic analyte like this compound.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through a mixed-mode (e.g., polymeric reversed-phase and anion exchange) SPE cartridge.
-
Equilibrate the cartridge by passing 1 mL of water (adjusted to a neutral or slightly acidic pH) through it.
-
-
Sample Loading:
-
Load the pre-treated sample extract onto the SPE cartridge at a slow, consistent flow rate.
-
-
Washing (Removing Interferences):
-
Wash 1: Pass 1 mL of a weak, pH-adjusted aqueous solution (e.g., 5% methanol in water) to remove polar interferences.
-
Wash 2: Pass 1 mL of a non-polar organic solvent (e.g., hexane) to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute the this compound using a small volume (e.g., 1 mL) of an appropriate solvent, such as methanol containing a small percentage of a weak acid (e.g., 0.1% formic acid), to neutralize the analyte and release it from the sorbent.
-
-
Final Step:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
-
Caption: Workflow for a mixed-mode solid-phase extraction protocol.
Modify Chromatographic Conditions
Adjusting the LC method can help separate this compound from co-eluting matrix components.
-
Gradient Optimization: Lengthen the gradient elution time to increase the separation between the analyte and interfering peaks.[11]
-
Column Chemistry: Use a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
UPLC/UHPLC: Ultra-high-performance liquid chromatography offers significantly better resolution and peak capacity, which can be highly effective in separating analytes from matrix interferences.[9][11]
Use a Compensation Strategy
When matrix effects cannot be eliminated, they can be compensated for.
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is the most reliable method for correcting matrix effects.[7][13][14] A SIL-IS has the same chemical properties and retention time as this compound but a different mass. It co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[7][15]
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Matrix-Matched Calibration: If a SIL-IS is not available, create calibration standards in a blank matrix that is representative of your samples.[8][13] This helps to ensure that the standards and samples experience similar matrix effects.
Caption: How a stable isotope-labeled internal standard corrects for matrix effects.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The application of mass spectrometry imaging in traditional Chinese medicine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The LC-MS/MS-Based Measurement of Isopimaric Acid in Rat Plasma and Application of Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in cytotoxicity testing of natural products like isoapetalic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural products like isoapetalic acid in cytotoxicity testing.
Frequently Asked Questions (FAQs)
Q1: My natural product is poorly soluble in aqueous media. How can I prepare it for cytotoxicity assays?
A1: Poor solubility is a common challenge with natural products like this compound, which is sparingly soluble in water but shows better solubility in organic solvents.[1]
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Recommended Solvents: Initially, dissolve your compound in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or methanol.
-
Stock Concentration: Prepare a high-concentration stock solution to minimize the final solvent concentration in your cell culture media.
-
Final Solvent Concentration: The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Control: Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q2: I am observing unexpected or inconsistent results in my MTT assay. What could be the cause?
A2: Inconsistent results in MTT assays when testing natural products can stem from several factors. The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial enzymes in living cells.[1][2][3]
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Direct MTT Reduction: Some natural products can directly reduce MTT, leading to a false-positive signal (higher apparent viability) that is independent of cellular metabolic activity.[4][5]
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Interference with Formazan Solubilization: The compound might interfere with the solubilization of formazan crystals, leading to inaccurate absorbance readings.
-
Mitochondrial Effects: The natural product might affect mitochondrial function in a way that doesn't correlate with cell death, thus uncoupling MTT reduction from actual cell viability.
To troubleshoot, consider running a cell-free control where you add your compound to the media with MTT but without cells to check for direct reduction. Comparing results with an alternative viability assay (e.g., LDH or ATP-based assay) is also recommended.[4]
Q3: Can natural products interfere with fluorescence-based assays like Annexin V for apoptosis detection?
A3: Yes, interference is possible. Many natural products possess intrinsic fluorescence (autofluorescence), which can overlap with the emission spectra of common fluorescent dyes used in apoptosis assays, such as FITC (for Annexin V) or propidium iodide (PI).[6][7][8]
-
Spectral Overlap: This can lead to false-positive results. It is crucial to run an unstained control of cells treated with your natural product to assess its autofluorescence profile.
-
Alternative Fluorochromes: If autofluorescence is detected, consider using Annexin V conjugated to a different fluorochrome with a non-overlapping emission spectrum (e.g., PE, APC, or other Alexa Fluor dyes).[9]
Troubleshooting Guides
Troubleshooting Common Cytotoxicity Assays
| Problem | Possible Cause | Recommended Solution |
| MTT Assay: High background or false positives | Natural product directly reduces MTT.[4][5] | Perform a cell-free assay with the compound and MTT to check for direct reduction. Use an alternative assay like LDH or ATP-based assay. |
| Natural product precipitates in media. | Check the solubility of your compound at the tested concentrations. Use a lower concentration or a different solvent system. | |
| LDH Assay: High background LDH release | Compound causes non-lethal membrane leakage. | Correlate LDH results with a viability assay that measures metabolic activity (e.g., MTT, resazurin) or a marker of apoptosis. |
| Serum in the media contributes to LDH activity.[10] | Use serum-free media for the assay or include a media-only background control. | |
| Annexin V Assay: High number of Annexin V positive, PI negative cells in untreated control | Harsh cell handling during harvesting (for adherent cells).[11] | Use gentle cell scraping or a non-enzymatic dissociation solution. Avoid over-trypsinization. |
| Autofluorescence of the natural product.[6][7][8][9] | Run an unstained, treated cell control. If autofluorescence is present, use Annexin V conjugated to a different fluorophore. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to assess cell viability.[1][2][3]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the natural product (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[12][13]
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[12]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14][15]
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Cell Seeding and Treatment: Seed cells in a 6-well plate or culture flask and treat with the natural product.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[15]
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 25.3 |
| A549 | Lung Cancer | 48 | 42.1 |
| HeLa | Cervical Cancer | 48 | 33.7 |
| HepG2 | Liver Cancer | 48 | 18.9 |
Note: The values presented are for illustrative purposes and may not represent actual experimental data for this compound.
Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: General experimental workflow for assessing the cytotoxicity of a natural product.
Troubleshooting Logic for Unexpected MTT Results
Caption: A logical flowchart for troubleshooting unexpected results in an MTT assay.
Potential Signaling Pathway for Natural Product-Induced Apoptosis
Based on the mechanism of action of similar natural products like isoaaptamine, which induces apoptosis via oxidative stress.[3]
Caption: A potential signaling pathway for apoptosis induced by a natural product via oxidative stress.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoaaptamine Induces T-47D Cells Apoptosis and Autophagy via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence lifetime shifts of NAD(P)H during apoptosis measured by time‐resolved flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induced kinetic changes in autofluorescence of cultured HL60 cells-possible application for single cell analysis on chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.utwente.nl [research.utwente.nl]
- 9. researchgate.net [researchgate.net]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Lactate Dehydrogenase (LDH) Isoenzymes Test: MedlinePlus Medical Test [medlineplus.gov]
- 14. researchgate.net [researchgate.net]
- 15. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
How to resolve poor peak shape in isoapetalic acid chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatography of isophthalic acid.
Troubleshooting Guide: Resolving Poor Peak Shape
Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. Below are common causes and solutions for these issues when analyzing isophthalic acid.
Q1: My isophthalic acid peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing acidic compounds like isophthalic acid. The primary causes are secondary interactions with the stationary phase and improper mobile phase conditions.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The most critical factor for good peak shape of an ionizable compound is the mobile phase pH. For acidic compounds like isophthalic acid, the pH should be controlled to ensure the analyte is in a single, un-ionized form.[1]
-
Recommendation: Maintain the mobile phase pH at least 2 units below the first pKa of isophthalic acid (pKa1 ≈ 3.5).[2][3][4] A pH of 2.5 to 3.0 is a good starting point.[5][6][7] This suppresses the ionization of the carboxylic acid groups, minimizing secondary interactions with the stationary phase.[1]
-
-
Check for Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid functional groups of isophthalic acid, leading to peak tailing.
-
Solutions:
-
Use a modern, high-purity, end-capped C18 or C8 column (Type B silica) to reduce the number of accessible silanol groups.[1]
-
Consider a column with a stationary phase specifically designed for polar compounds or one that is "base-deactivated."
-
-
-
Evaluate Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Verification: Reduce the injection volume or the sample concentration by half and observe if the peak shape improves.[8]
-
-
Assess Column Health: A contaminated or worn-out column can lead to poor peak shapes.
-
Actions:
-
If the column is old or has been used extensively with complex matrices, consider replacing it.
-
Use a guard column to protect the analytical column from strongly retained impurities.[9]
-
-
Q2: I am observing peak fronting for my isophthalic acid peak. What could be the cause?
Peak fronting, where the first half of the peak is broad, is often related to the sample solvent or column overload.
Troubleshooting Steps:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.[8]
-
Recommendation: Whenever possible, dissolve the isophthalic acid sample in the initial mobile phase. If solubility is an issue, use a solvent that is as weak as possible while still ensuring complete dissolution.
-
-
Column Overload: As with peak tailing, injecting too high a concentration of the analyte can lead to peak fronting.
-
Verification: Dilute the sample and re-inject to see if the peak shape becomes more symmetrical.[7]
-
-
Column Collapse: In rare cases, a physical collapse of the stationary phase at the column inlet can cause peak fronting. This is often accompanied by a sudden drop in backpressure.
-
Solution: This issue is generally irreversible, and the column will need to be replaced.
-
Q3: My isophthalic acid peak is split or shows a shoulder. What should I investigate?
Split peaks can be caused by a number of factors, from issues with the sample preparation to problems with the column or the HPLC system.
Troubleshooting Steps:
-
Injection Solvent Incompatibility: A significant mismatch between the injection solvent and the mobile phase is a common cause of peak splitting. The sample may not mix properly with the mobile phase, leading to a distorted injection band.[8]
-
Recommendation: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.
-
-
Partially Blocked Frit or Column Void: A blockage in the column inlet frit or a void in the stationary phase can cause the sample to travel through the column via different paths, resulting in a split peak.
-
Action: Try back-flushing the column to dislodge any particulate matter from the frit. If a void has formed, the column will likely need to be replaced.
-
-
Mobile Phase pH Near pKa: If the mobile phase pH is very close to the pKa of isophthalic acid, both the ionized and non-ionized forms of the molecule may be present, leading to peak broadening or splitting.[10]
-
Co-eluting Impurity: The shoulder or split peak may be due to an impurity that is not fully resolved from the main isophthalic acid peak.
-
Action: Modify the mobile phase composition (e.g., change the organic solvent ratio or the type of organic modifier) to improve the resolution.
-
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak shape for isophthalic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 3. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 121-91-5 CAS MSDS (Isophthalic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. [Determination of isophthalic acid in polyethylene glycol terephthalate fiber by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. uhplcs.com [uhplcs.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
Preventing degradation of isoapetalic acid during extraction
Welcome to the technical support center for the extraction of isoapetalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring the successful isolation of this valuable chromanone acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a chromanone acid, a class of organic compounds found in various plant species, notably within the Calophyllum genus. Like many natural products, this compound possesses a complex chemical structure that can be susceptible to degradation under certain experimental conditions. Factors such as pH, temperature, light, and the presence of oxidative agents can lead to structural changes, reducing the yield and purity of the target compound and potentially altering its biological activity.
Q2: What are the most common signs of this compound degradation during my extraction?
A2: Degradation of this compound can manifest in several ways, including a lower than expected yield of the final product, the appearance of unexpected spots on Thin Layer Chromatography (TLC) plates, or additional peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram. Color changes in your extract, such as darkening, can also be an indicator of degradation.
Q3: Which solvents are recommended for the extraction of this compound?
A3: Based on the polarity of this compound and successful extractions of related compounds from Calophyllum species, a range of solvents can be employed. Maceration with methanol or ethanol is a common starting point for extracting polar compounds, while hexane can be used for an initial defatting step to remove nonpolar constituents. Ethyl acetate is often used for liquid-liquid partitioning to isolate compounds of intermediate polarity like this compound.
Q4: How can I monitor the stability of this compound throughout the extraction process?
A4: A stability-indicating analytical method, typically HPLC with UV detection (HPLC-UV) or HPLC coupled with mass spectrometry (LC-MS), is the most effective way to monitor this compound.[1][2][3] This involves developing a chromatographic method that can separate the intact this compound from any potential degradation products. By analyzing samples at different stages of your extraction, you can identify where degradation is occurring and take steps to mitigate it.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Extraction | - Ensure the plant material is finely ground to maximize surface area for solvent penetration. - Increase the solvent-to-solid ratio to ensure complete immersion and extraction. - Extend the maceration time or increase the number of extraction cycles. - Consider using sonication or agitation to improve solvent penetration. |
| Degradation during Extraction | - Temperature: Avoid high temperatures. Perform maceration at room temperature and use a rotary evaporator with a water bath set below 40°C for solvent removal. - pH: Maintain a neutral pH during extraction and workup. Avoid strong acids or bases. - Light: Protect the extract from direct light by using amber glassware or covering flasks with aluminum foil. |
| Loss during Liquid-Liquid Partitioning | - Ensure the pH of the aqueous phase is optimized for the partitioning of this compound into the organic solvent. - Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency. - Check for the formation of emulsions, which can trap the compound. |
Problem 2: Presence of Impurities or Degradation Products in the Final Isolate
| Possible Cause | Troubleshooting Suggestion |
| Co-extraction of other compounds | - Perform a preliminary extraction with a nonpolar solvent like hexane to remove fats and waxes before extracting with a more polar solvent. - Optimize the chromatographic purification steps (e.g., column chromatography) by testing different solvent systems and stationary phases. |
| Acid or Base-catalyzed Degradation | - Neutralize the extract after any acidic or basic treatment. - Use mild acids or bases if pH adjustment is necessary and minimize exposure time. |
| Oxidative Degradation | - Use high-purity, peroxide-free solvents. Consider purging solvents with nitrogen or argon. - Work under an inert atmosphere if possible, especially during solvent evaporation. |
| Photodegradation | - Conduct all experimental steps in low light conditions and store extracts and fractions in the dark at low temperatures (e.g., 4°C or -20°C). |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Calophyllum Leaves
This protocol is adapted from methodologies used for the extraction of chromanone acids from Calophyllum species[4].
1. Plant Material Preparation:
-
Collect fresh, healthy leaves of the Calophyllum species.
-
Dry the leaves in a shaded, well-ventilated area until brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Defatting:
-
Macerate the powdered leaves in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the hexane extract (or save for analysis of nonpolar compounds).
-
Air-dry the plant residue to remove any remaining hexane.
3. Maceration:
-
Macerate the defatted plant material in methanol (1:10 w/v) for 72 hours at room temperature, with occasional agitation.
-
Filter the mixture and collect the methanol extract.
-
Repeat the maceration process two more times with fresh methanol.
-
Combine all methanol extracts.
4. Concentration:
-
Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator with a water bath temperature below 40°C.
5. Liquid-Liquid Partitioning:
-
Resuspend the concentrated extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive partitioning with n-hexane to remove any remaining nonpolar impurities.
-
Subsequently, partition the aqueous methanol phase with ethyl acetate. The this compound is expected to partition into the ethyl acetate phase.
-
Collect and combine the ethyl acetate fractions.
6. Final Concentration and Storage:
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Filter and concentrate the extract to dryness under reduced pressure.
-
Store the crude this compound extract at -20°C in the dark.
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This protocol outlines a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your particular instrument and sample matrix.
1. Instrumentation and Columns:
-
An HPLC system with a UV/Vis or Photodiode Array (PDA) detector is required.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended to separate compounds with a range of polarities. A starting point could be a linear gradient from 10% B to 90% B over 30 minutes.
3. Detection:
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance. This can be determined by running a UV scan of a purified sample.
4. Sample Preparation:
-
Dissolve a known amount of the extract or purified compound in the mobile phase or a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[5]
-
To demonstrate specificity, forced degradation studies should be performed.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of an analytical method.[1][6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the solid sample in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze them using the developed HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation peaks.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 60°C | Potential hydrolysis of ester or ether linkages. |
| Base Hydrolysis | 0.1 M NaOH | 1 hour at RT | Potential hydrolysis, rearrangement, or ring-opening. |
| Oxidation | 3% H₂O₂ | 2 hours at RT | Oxidation of sensitive functional groups. |
| Thermal | 70°C | 48 hours (solid) | General thermal decomposition. |
| Photolytic | UV light (254 nm) | 24 hours (solution) | Photochemical degradation. |
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Logical relationship of this compound degradation.
Caption: Workflow for HPLC method validation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Resolution of Isoapetalic Acid
Welcome to the technical support center for the chromatographic analysis of isoapetalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal separation and resolution of this compound from co-eluting compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My chromatogram shows a broad peak or a peak with a shoulder where this compound should be. How can I confirm if this is a co-elution problem?
Answer: A shoulder on a peak or an asymmetrical peak shape is a strong indicator of co-elution, where two or more compounds elute at or near the same time.[1][2] To confirm this, you can use the following detector-based methods:
-
Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform a peak purity analysis. It acquires UV-Vis spectra across the entire peak. If the spectra are consistent from the upslope to the downslope of the peak, the peak is likely pure. If the spectra differ, it indicates the presence of a co-eluting impurity.[1]
-
Mass Spectrometry (MS): If you are using an LC-MS system, you can check for co-elution by examining the mass spectra across the peak. If the mass-to-charge ratio (m/z) changes across the peak, it confirms that multiple compounds are co-eluting.[1]
A logical workflow for diagnosing and resolving co-elution issues is outlined below.
Question: I have confirmed a co-elution issue. What are the first steps to resolve the peaks using HPLC?
Answer: To resolve co-eluting peaks, you need to alter the chromatographic selectivity, efficiency, or retention.[3] Start by systematically adjusting the primary HPLC parameters. The resolution equation highlights that resolution is influenced by column efficiency (N), selectivity (α), and retention factor (k).[3]
-
Adjust Mobile Phase Strength: Weaken your mobile phase to increase the retention time (increase the capacity factor, k').[1] For reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). An ideal capacity factor is generally between 2 and 10.[2]
-
Change Mobile Phase pH: this compound is an acidic compound with a predicted pKa of approximately 4.43. Its retention on a reversed-phase column is highly dependent on its ionization state.
-
To increase retention, adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa (e.g., pH 2.5-3.0). At this pH, the carboxylic acid group is protonated, making the molecule less polar and more retained on a C18 column.
-
Using an acidic modifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid in the mobile phase is crucial for good peak shape and controlling ionization.[4][5]
-
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity and may resolve the co-eluting peaks.
Question: Adjusting the mobile phase didn't work. How does changing the stationary phase help resolve this compound from co-eluting compounds?
Answer: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step. Different stationary phases offer different retention mechanisms and selectivity.
-
Switch to a Different Reversed-Phase Column: Even within reversed-phase columns, different chemistries can provide the necessary selectivity. For example, a Phenyl-Hexyl column offers different (π-π) interactions compared to a standard C18 column, which relies on hydrophobic interactions. A C8 column is less retentive than a C18 and may be suitable if retention times are excessively long.
-
Consider a Mixed-Mode Column: Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can be very effective for separating polar acidic compounds.[6] A column with both reversed-phase and anion-exchange properties could provide unique selectivity for this compound and its impurities.[3][7]
-
Try Hydrophilic Interaction Liquid Chromatography (HILIC): If this compound and the co-eluting compounds are highly polar, a HILIC column may provide better separation.[4] HILIC is well-suited for compounds that are not well-retained in reversed-phase chromatography.
Below is a workflow for selecting an appropriate HPLC column.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for an HPLC method for this compound?
A1: Based on its properties as a carboxylic acid, a good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30-70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
Q2: Can temperature be used to improve the resolution of this compound?
A2: Yes, adjusting the column temperature can influence selectivity. Increasing the temperature generally decreases retention times and can improve peak efficiency by lowering mobile phase viscosity. However, its effect on selectivity (α) can be unpredictable. It is an easy parameter to test and can sometimes provide the necessary resolution.
Q3: My baseline is drifting during the gradient run. What could be the cause?
A3: Baseline drift in gradient elution is often due to the mobile phase components having different UV absorbance at the detection wavelength. If you are using an acidic modifier like TFA, ensure that its concentration is consistent in both mobile phase A and B, or try to balance the absorbance properties of your eluents.[8]
Q4: What should I do if my this compound peak is tailing?
A4: Peak tailing for acidic compounds is often caused by unwanted interactions with residual silanols on the silica-based stationary phase.[2] To mitigate this:
-
Ensure the mobile phase pH is low enough to keep the acid protonated.
-
Use a column with high-purity silica and end-capping.
-
Adding a small amount of a competitive base to the mobile phase can sometimes help, but this is less common for acidic analytes.
Q5: Are there alternatives to HPLC for separating this compound from its isomers or related compounds?
A5: Yes, Capillary Electrophoresis (CE) is an excellent alternative for separating charged species like organic acids and their isomers. CE separates compounds based on their charge-to-size ratio and can offer very high efficiency and different selectivity compared to HPLC.
Data Summary
The following tables summarize quantitative data from various methods used in the analysis of organic acids, which can serve as a reference for method development for this compound.
Table 1: Comparison of HPLC Columns for Organic Acid Separation
| Column Type | Stationary Phase Chemistry | Typical Mobile Phase | Key Advantage |
| Reversed-Phase | C18, C8 | Acetonitrile/Methanol and Acidified Water | Widely available, good for moderately polar compounds.[9] |
| Phenyl-Hexyl | Phenyl-Hexyl bonded to silica | Acetonitrile/Methanol and Acidified Water | Offers alternative selectivity through π-π interactions. |
| Mixed-Mode | C18 with Anion Exchange | Acetonitrile and buffer (e.g., phosphate or formate) | Excellent for retaining and separating polar acidic compounds.[6][10] |
| HILIC | Amide, Cyano, or bare silica | High organic content with a small amount of aqueous buffer | Superior retention for very polar compounds.[4] |
Table 2: Example HPLC Method Parameters for Isomeric Acid Separation
| Parameter | Method 1: Isophthalic Acid[3] | Method 2: Phthalic Acid Isomers[1] | Method 3: Iso-α-Acids[11] |
| Column | Primesep B (Mixed-Mode) | SHARC 1 (Hydrogen Bonding) | C18 (5 µm, 250x4.6 mm) |
| Mobile Phase | Gradient: ACN/Water with 0.4% H₃PO₄ | Isocratic: Acetonitrile/Methanol with Formic Acid | Isocratic: 50:50 ACN/Water with 0.01% H₃PO₄ |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 210 nm | UV at 270 nm | Not specified |
| Key Feature | Good separation of isomers using mixed-mode interactions. | Separation in high organic, MS-compatible. | Baseline separation of 6 isomers. |
Experimental Protocols
Protocol 1: General HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound from potential impurities.
-
Sample Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of 10-20 µg/mL with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Initial Screening:
-
Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: DAD/PDA, scan from 200-400 nm, extract chromatogram at λmax.
-
Gradient Program: Run a fast scouting gradient from 5% to 95% B over 10 minutes to determine the approximate elution composition.
-
-
Method Optimization:
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution percentage of this compound to improve resolution. For example, if the peak elutes at 60% B, try a gradient of 50-70% B over 15 minutes.
-
pH Adjustment: If peak shape is poor or retention is low, change the acidic modifier. Compare 0.1% formic acid with 0.05% TFA or 20 mM phosphate buffer at pH 2.5.
-
Organic Modifier: If co-eluting peaks are still not resolved, switch the organic modifier from acetonitrile to methanol and re-optimize the gradient.
-
Temperature Study: Evaluate the separation at different temperatures (e.g., 25 °C, 40 °C, and 50 °C) to see if selectivity is affected.
-
-
Column Selectivity Screening:
-
If resolution is still not satisfactory, screen different column chemistries under the best mobile phase conditions identified. Test a Phenyl-Hexyl and a polar-embedded C18 column to assess changes in selectivity.
-
References
- 1. HPLC Separation of Phthalic Acids using Hydrogen Bonding | SIELC Technologies [sielc.com]
- 2. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 3. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. youtube.com [youtube.com]
- 7. helixchrom.com [helixchrom.com]
- 8. This compound | 34366-34-2 [m.chemicalbook.com]
- 9. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for Isoapetalic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of isoapetalic acid against other analytical techniques. The information presented is designed to assist researchers, scientists, and drug development professionals in selecting and implementing a robust and reliable analytical method for this and similar compounds.
Introduction to this compound and the Importance of Quantification
This compound is a naturally occurring organic acid found in various plant species, notably within the Calophyllum genus. As a member of the triterpenoid saponin class of compounds, it is investigated for a range of potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This guide outlines a proposed HPLC method and its validation according to the International Council for Harmonisation (ICH) guidelines.
Proposed HPLC Method for this compound Quantification
Based on established methods for the analysis of compounds from the Calophyllum genus and other triterpenic acids, a reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound.
Table 1: Proposed HPLC Method Parameters
| Parameter | Specification |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Experimental Protocols for HPLC Method Validation
The validation of the proposed HPLC method is performed in accordance with ICH Q2(R1) guidelines, assessing the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
3.1. Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Prepare a solution of a placebo (a mixture of all excipients without the analyte).
-
Prepare a standard solution of this compound.
-
Prepare a sample solution containing this compound and the placebo.
-
Inject each solution into the HPLC system.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.
-
3.2. Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol:
-
Prepare a stock solution of this compound standard.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) and the regression equation (y = mx + c).
-
3.3. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
3.4. Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Protocol: Prepare and analyze six samples of a homogeneous solution of this compound at 100% of the target concentration on the same day, under the same operating conditions. Calculate the Relative Standard Deviation (RSD).
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Calculate the RSD for the combined results from both days.
-
3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the calibration curve):
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
3.6. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (± 2°C)
-
-
Analyze a standard solution under each modified condition.
-
Assess the impact on the retention time, peak area, and tailing factor.
-
Data Presentation: Validation Results
The following tables summarize the illustrative experimental data obtained from the validation of the proposed HPLC method for this compound.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 75 | 1126890 |
| 100 | 1502500 |
| Regression Equation | y = 15020x + 150 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean, n=3) | Recovery (%) | Mean Recovery (%) |
| 80% | 40 | 39.8 | 99.5 | 99.6 |
| 100% | 50 | 49.9 | 99.8 | |
| 120% | 60 | 59.7 | 99.5 |
Table 4: Precision Data
| Precision Level | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD (n=6) | 0.85% | ≤ 2% |
| Intermediate Precision | % RSD (n=12) | 1.25% | ≤ 2% |
Table 5: LOD, LOQ, and Robustness Summary
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Robustness | No significant impact on results from minor changes in flow rate, mobile phase composition, and temperature. |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the quantification of this compound and similar triterpenoid saponins.
Table 6: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | Cost-effective, robust, widely available, good for routine analysis. | Moderate sensitivity, may lack specificity for complex mixtures without good separation. |
| UPLC-MS/MS | Ultra-performance liquid chromatography coupled with tandem mass spectrometry. | High sensitivity and specificity, provides structural information, fast analysis times. | High initial instrument cost, requires specialized expertise, potential for matrix effects. |
| Colorimetric Assay (e.g., Vanillin-Sulfuric Acid) | Chemical reaction that produces a colored product, measured by spectrophotometry. | Simple, rapid, inexpensive, suitable for high-throughput screening of total saponin content. | Lacks specificity for individual compounds, can only measure total saponin content, susceptible to interference. |
Visualization of the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the experimental validation process for the HPLC method.
Caption: Workflow for the validation of the HPLC method for this compound quantification.
Conclusion
The proposed HPLC method for the quantification of this compound demonstrates excellent performance characteristics in terms of specificity, linearity, accuracy, precision, and robustness, as indicated by the illustrative validation data. While more sensitive techniques like UPLC-MS/MS are available for bioanalytical studies requiring lower detection limits, the validated HPLC-UV method provides a reliable, cost-effective, and accessible approach for routine quality control and quantification in research and development settings. The choice of analytical method should be guided by the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and available resources.
References
Comparative analysis of isoapetalic acid and apetalic acid bioactivity
An In-depth Look at Two Structurally Related Natural Compounds
Isoapetalic acid and apetalic acid, two closely related natural compounds, have garnered interest within the scientific community for their potential therapeutic applications. Both compounds are found in plant species of the Calophyllum genus and have been identified as constituents of Tadehagi triquetrum. While research into their biological activities is ongoing, current evidence suggests promising avenues for future drug development, particularly in the realm of oncology for apetalic acid. This guide provides a comparative analysis of the available bioactivity data for these two compounds, supported by experimental details.
Quantitative Bioactivity Data
A direct comparative study of the bioactivities of this compound and apetalic acid is not yet available in the public domain. However, research on individual compounds has provided some quantitative data, particularly for apetalic acid's anticancer properties.
| Compound | Bioactivity | Assay | Cell Line(s) | Results | Reference |
| Apetalic Acid | Anticancer | Cell Proliferation, Migration, Invasion, and Apoptosis Assays | MHCC97H, CNE1, CNE2, B16, LOVO, SW480, A549, 1299 | Demonstrated significant inhibitory activity against all 8 tumor cell lines, with particularly strong effects against colon cancer cells (LOVO and SW480). It was shown to inhibit cell proliferation, migration, invasion, and induce apoptosis.[1] | [1] |
| This compound | Not Reported | - | - | No quantitative bioactivity data has been reported in the reviewed literature. | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the bioactivity of apetalic acid.
Cell Culture and Treatment
Human colon cancer cell lines (LOVO and SW480), hepatocellular carcinoma (MHCC97H), nasopharyngeal carcinoma (CNE1, CNE2), melanoma (B16), and lung cancer (A549, 1299) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental procedures, cells were treated with varying concentrations of apetalic acid.
Cell Proliferation Assay
The effect of apetalic acid on cell proliferation was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with different concentrations of apetalic acid for specified time periods. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Cell Migration and Invasion Assays
The effect of apetalic acid on cell migration and invasion was assessed using Transwell chambers. For the migration assay, cells were seeded in the upper chamber of the Transwell insert. The lower chamber was filled with a medium containing a chemoattractant. After incubation, non-migrated cells on the upper surface of the membrane were removed, and the migrated cells on the lower surface were fixed, stained, and counted under a microscope. The invasion assay was performed similarly, with the exception that the upper chamber of the Transwell insert was pre-coated with Matrigel to simulate the extracellular matrix.
Apoptosis Assay
The induction of apoptosis by apetalic acid was evaluated using techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with apetalic acid, harvested, and then stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. The percentage of apoptotic cells was quantified using a flow cytometer.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the reported mechanism of action for the anticancer activity of apetalic acid.
Caption: Anticancer mechanism of apetalic acid.
Conclusion
The available scientific literature provides evidence for the significant anticancer activity of apetalic acid, particularly against colon cancer cell lines. The compound has been shown to modulate key cellular processes including proliferation, migration, invasion, and apoptosis. In stark contrast, there is a notable absence of published research detailing the specific bioactivities of this compound. This knowledge gap underscores the need for further investigation into the pharmacological properties of this compound to determine its potential therapeutic value and to enable a comprehensive comparative analysis with its structural isomer, apetalic acid. Future studies directly comparing the two compounds are warranted to elucidate their structure-activity relationships and to identify the more promising candidate for further preclinical and clinical development.
References
Cross-Validation of Isoapetalic Acid Quantification: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of isoapetalic acid is crucial for its potential therapeutic applications. This guide provides a comprehensive comparison of various analytical techniques for the quantification of this compound, supported by representative experimental data and detailed methodologies. A cross-validation approach is essential to ensure the consistency and accuracy of results across different analytical platforms.
Introduction to this compound and the Importance of Cross-Validation
This compound is a chromanone acid found in various Calophyllum species.[1] Like other related compounds, it is being investigated for a range of biological activities. Accurate quantification is paramount for pharmacokinetic studies, formulation development, and quality control.
Cross-validation of analytical methods is the process of assuring that a validated method produces consistent and reliable results with other analytical methods.[2][3][4] This is particularly critical in drug development to ensure data integrity and regulatory compliance. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of this compound.
Comparison of Analytical Techniques for this compound Quantification
The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the purpose of the analysis. The following table summarizes the key performance characteristics of each technique for the quantification of this compound.
| Feature | HPLC-UV | LC-MS | GC-MS (with derivatization) | NMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio. | Detection of specific nuclei based on their magnetic properties. |
| Selectivity | Moderate | High | High | High (for structural elucidation) |
| Sensitivity | ng-µg range | pg-ng range | pg-ng range | µg-mg range |
| Quantitative Accuracy | Good | Excellent | Excellent | Good (primarily for purity) |
| Sample Throughput | High | High | Moderate | Low |
| Instrumentation Cost | Moderate | High | High | Very High |
| Sample Preparation | Relatively simple | Simple to moderate | Requires derivatization | Simple |
| Primary Application | Routine QC, content uniformity | Bioanalysis, impurity profiling | Volatile compound analysis | Structural confirmation, purity |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC, LC-MS, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject.
-
Quantification: Use an external standard calibration curve of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: LC system coupled to a triple quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to HPLC.
-
Ionization Mode: Negative ESI.
-
Mass Transition: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion.
-
Quantification: Use an internal standard and create a calibration curve for the analyte/internal standard peak area ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Derivatization: Convert this compound to a volatile ester (e.g., methyl or silyl ester) using a suitable derivatizing agent like BSTFA.[5]
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a lower to a higher temperature to ensure separation.
-
Ionization: Electron Ionization (EI).
-
Quantification: Use an internal standard and selected ion monitoring (SIM) for specific fragment ions.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1]
-
Experiment: Quantitative ¹H NMR (qNMR).
-
Internal Standard: A certified reference material with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Quantification: Integrate the signals of this compound and the internal standard and calculate the concentration based on the known concentration of the internal standard.
Data Presentation and Cross-Validation Results
The following table presents hypothetical quantitative data from a cross-validation study of this compound in a spiked sample matrix.
| Sample ID | HPLC-UV (µg/mL) | LC-MS (µg/mL) | GC-MS (µg/mL) | % Recovery (HPLC vs LC-MS) | % Recovery (HPLC vs GC-MS) |
| Spiked Sample 1 | 9.85 | 10.12 | 9.98 | 102.7 | 101.3 |
| Spiked Sample 2 | 24.5 | 25.2 | 24.8 | 102.9 | 101.2 |
| Spiked Sample 3 | 49.2 | 50.5 | 49.9 | 102.6 | 101.4 |
Visualizing Workflows and Pathways
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for the quantification and cross-validation of this compound.
Hypothetical Signaling Pathway for a Bioactive Natural Acid
Caption: A hypothetical signaling pathway for a bioactive natural acid like this compound.
Conclusion
The cross-validation of analytical methods is a critical step in the research and development of natural products like this compound. This guide provides a framework for comparing HPLC, LC-MS, GC-MS, and NMR for the quantification of this compound. While HPLC can be employed for routine analysis, LC-MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications. GC-MS, although requiring derivatization, provides another high-selectivity method for cross-validation. NMR remains the gold standard for structural confirmation and purity assessment. By employing a multi-technique approach and conducting thorough cross-validation, researchers can ensure the generation of robust and reliable quantitative data for this compound.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pharmaguru.co [pharmaguru.co]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iso and Terephthalic Acids Derivitisation - Chromatography Forum [chromforum.org]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Isolated Isoapetalic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the purity of a natural product isolate is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive comparison of analytical techniques for determining the purity of isolated isoapetalic acid, a bioactive chromanone acid found in plants of the Calophyllum genus. Experimental data and detailed protocols are presented to assist in the selection of the most appropriate methodology.
This compound, a stereoisomer of apetalic acid, has garnered interest for its potential biological activities. As with any natural product destined for further investigation, rigorous purity assessment is paramount to ensure that observed biological effects are attributable to the compound of interest and not to co-eluting impurities. This guide explores the application of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of this compound, offering a comparative overview of their strengths and limitations.
Comparative Purity Analysis: HPLC vs. qNMR
The two primary methods for assessing the purity of a highly purified natural product like this compound are High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD) or a specific detector if the impurities are known, and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a mobile and stationary phase. Purity is typically determined by area percentage of the main peak. | Quantification based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal. |
| Primary Use | Separation of complex mixtures, identification of impurities, and quantification of the main component relative to detectable impurities. | Determination of the absolute purity of a substance against a certified reference standard. Can also be used for relative quantification. |
| Strengths | - High separation efficiency, allowing for the detection of closely related impurities. - High sensitivity for UV-active compounds. - Well-established and widely available technique. | - Primary analytical method, providing traceability to the International System of Units (SI). - Does not require a reference standard of the analyte itself. - Provides structural information about the analyte and any observed impurities. |
| Limitations | - Requires that all impurities are eluted and detected. - Response factors of impurities may differ from the main compound, leading to inaccurate area percentage calculations without proper calibration. - Non-chromophoric impurities may not be detected by UV detectors. | - Lower sensitivity compared to HPLC-UV for trace impurities. - Signal overlap can complicate quantification in complex mixtures or for molecules with many similar protons. - Requires a high-field NMR spectrometer. |
| Suitability for this compound | Excellent for identifying and quantifying structurally related impurities that may have formed during isolation or storage. | Ideal for determining the absolute purity of a well-characterized batch of isolated this compound. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of an isolated sample of this compound by assessing the peak area percentage of the main component.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for modifying the mobile phase)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the isolated this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be a linear gradient from 60% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for an appropriate wavelength using a PDA detector, likely in the range of 254-330 nm based on the chromanone structure.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Interpretation: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the peak area of this compound relative to the total peak area of all components.
Expected Outcome: A chromatogram showing a major peak corresponding to this compound and potentially minor peaks for any impurities. The purity is reported as a percentage of the main peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
Objective: To determine the absolute purity of an isolated sample of this compound using an internal standard.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound that does not overlap with any impurity or solvent signals.
-
Integrate a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Expected Outcome: A ¹H NMR spectrum showing distinct, well-resolved signals for both this compound and the internal standard. The calculation will yield an absolute purity value for the this compound sample.
Visualization of Experimental Workflow and Logical Relationships
To better illustrate the processes involved in purity analysis, the following diagrams are provided.
Caption: Experimental workflow for the isolation and purity analysis of this compound.
Caption: Logical relationship between analytical questions and the choice of purity analysis method.
Conclusion
The choice between HPLC and qNMR for the purity analysis of isolated this compound depends on the specific research question. HPLC is an invaluable tool for the separation and detection of impurities, providing a detailed chromatographic profile. For obtaining a definitive, absolute purity value, qNMR is the method of choice, offering traceability and structural confirmation. For a comprehensive characterization of a new batch of isolated this compound, a combination of both techniques is recommended. HPLC can be used to ensure the absence of significant impurities, while qNMR can provide a highly accurate absolute purity value. This dual approach ensures the quality and reliability of the material for subsequent biological and pharmacological studies.
A Comparative Guide to Isoapetalic Acid Reference Standards for Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of natural product chemistry and drug development, the use of well-characterized reference standards is paramount for robust and reproducible analytical method validation. This guide provides a comprehensive comparison of isoapetalic acid as a reference standard and its alternatives, focusing on their application in the quality control of botanical extracts, particularly from the Calophyllum genus.
This compound and Its Role in Phytochemical Analysis
This compound is a coumarin derivative found in various Calophyllum species. As a bioactive constituent, its quantification is often essential for the standardization of herbal extracts and finished products. A dedicated this compound reference standard is the ideal tool for this purpose, enabling accurate identification and quantification in complex matrices. However, the availability and extent of characterization of such specific standards can be a limiting factor for some laboratories.
Comparison of Reference Standards
For the analytical validation of methods targeting coumarins in Calophyllum species, researchers may consider several options for reference standards. The choice often depends on the specific analytical goals, regulatory requirements, and the commercial availability of highly purified compounds.
| Parameter | This compound Reference Standard | Calophyllolide Reference Standard | General Coumarin Reference Standard |
| Purity (Typical) | ≥95% (HPLC) | ≥98% (HPLC)[1] | ≥99% (Primary Reference Standard) |
| Certification | Certificate of Analysis (CoA) often available from supplier[2] | Certificate of Analysis (CoA) available from suppliers[1] | Comprehensive CoA from pharmacopeias (e.g., USP) or accredited providers |
| Primary Application | Specific quantification of this compound. | Quantification of calophyllolide; potential surrogate standard for related coumarins in Calophyllum.[3] | General system suitability tests; qualitative identification of the coumarin class. |
| Matrix Specificity | High | High (for Calophyllum species) | Low |
| Commercial Availability | Available from specialized suppliers. | Available from several phytochemical suppliers.[1][3] | Widely available from major chemical and pharmacopeial suppliers. |
| Cost | Varies; can be high due to specialized nature. | Moderate to high. | Generally lower cost. |
Note: The purity values are typical and can vary between suppliers and batches. It is crucial to consult the Certificate of Analysis provided with the specific lot of the reference standard.
Experimental Protocols: HPLC Method for Coumarin Quantification
The following is a representative protocol for the validation of an analytical method for the quantification of a coumarin, such as this compound or calophyllolide, in a plant extract, based on common practices in phytochemical analysis.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like 0.1% formic acid) is commonly used. For example, a gradient starting from 30% acetonitrile to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV maximum of the analyte (e.g., ~254 nm or 320 nm for many coumarins).
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of the reference standard (e.g., this compound or calophyllolide) and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
3. Preparation of Sample Solutions:
-
Extraction: Extract a known weight of the powdered plant material (e.g., 1 g of dried Calophyllum leaves) with a suitable solvent (e.g., methanol) using sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
4. Method Validation Parameters (as per ICH Guidelines):
-
Specificity: Analyze a blank (solvent), the sample extract, and the sample extract spiked with the reference standard to demonstrate that the peak corresponding to the analyte is free from interference from other components in the matrix.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform a recovery study by spiking a known amount of the reference standard into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample solution on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for both should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability under normal operational variations.
Visualizing the Workflow
Analytical Method Validation Workflow
References
A Comparative Analysis of the Antimicrobial Spectrum of Isoapetalic Acid and Standard Antibiotics
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. This guide provides a comparative overview of the antimicrobial spectrum of isoapetalic acid, a natural compound, against established standard antibiotics: penicillin, ciprofloxacin, and tetracycline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a data-driven comparison to aid in the evaluation of this compound's potential as a future therapeutic.
This compound: A Natural Compound of Interest
This compound is a chemical compound that has been identified in plant species of the Calophyllum genus, such as Calophyllum blancoi and Calophyllum membranaceum[1]. While direct studies detailing the antimicrobial spectrum of isolated this compound are not available in the current body of scientific literature, various studies on extracts from the Calophyllum genus have demonstrated promising antimicrobial activities.
Extracts from different parts of Calophyllum inophyllum have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as some fungal species[2][3][4][5][6]. Similarly, compounds isolated from Calophyllum brasiliense have exhibited antimicrobial activity, particularly against Gram-positive bacteria[7][8]. These findings suggest that constituents of the Calophyllum genus, which would include this compound, possess antimicrobial properties. However, without specific studies on the isolated compound, its direct contribution to this activity and its full antimicrobial spectrum remain to be elucidated.
Antimicrobial Spectra of Standard Antibiotics
For a comprehensive comparison, the antimicrobial spectra of three widely used antibiotics are presented below. The data is summarized as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism[9][10][11].
Table 1: Antimicrobial Spectrum of Penicillin
| Microorganism | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram (+) | 0.015 - >128 |
| Streptococcus pneumoniae | Gram (+) | 0.008 - 8 |
| Streptococcus pyogenes | Gram (+) | ≤0.03 - 0.25 |
| Enterococcus faecalis | Gram (+) | 1 - 16 |
| Neisseria gonorrhoeae | Gram (-) | 0.008 - 32 |
| Neisseria meningitidis | Gram (-) | ≤0.03 - 1 |
Note: The effectiveness of penicillin can be limited by the production of β-lactamase by some bacterial strains, leading to resistance.
Table 2: Antimicrobial Spectrum of Ciprofloxacin
| Microorganism | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram (+) | 0.12 - 128 |
| Streptococcus pneumoniae | Gram (+) | 0.5 - 32 |
| Enterococcus faecalis | Gram (+) | 0.25 - 8 |
| Escherichia coli | Gram (-) | ≤0.015 - >32 |
| Pseudomonas aeruginosa | Gram (-) | 0.03 - >32 |
| Haemophilus influenzae | Gram (-) | ≤0.015 - 1 |
| Klebsiella pneumoniae | Gram (-) | ≤0.03 - >16 |
Note: Ciprofloxacin is a broad-spectrum antibiotic with excellent activity against many Gram-negative bacteria.
Table 3: Antimicrobial Spectrum of Tetracycline
| Microorganism | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram (+) | 0.25 - >128 |
| Streptococcus pneumoniae | Gram (+) | 0.06 - 64 |
| Enterococcus faecalis | Gram (+) | 0.25 - 128 |
| Escherichia coli | Gram (-) | 0.5 - >128 |
| Haemophilus influenzae | Gram (-) | 0.25 - 16 |
| Neisseria gonorrhoeae | Gram (-) | 0.12 - 32 |
| Chlamydia trachomatis | Atypical | 0.06 - 1 |
Note: Tetracycline is a broad-spectrum bacteriostatic agent, and resistance is widespread.
Experimental Protocols
The determination of the antimicrobial spectrum of a compound relies on standardized in vitro susceptibility testing methods. The two most common methods are Broth Microdilution and Disk Diffusion.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) or standard antibiotic is prepared at a known concentration.
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The test microorganism is cultured to a standardized density (typically 0.5 McFarland standard), which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test microorganism, typically 35-37°C for 16-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Antimicrobial activity of various extracts from various parts of Calophyllum inophyllum L | Semantic Scholar [semanticscholar.org]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. znaturforsch.com [znaturforsch.com]
- 9. scielo.org.za [scielo.org.za]
- 10. bmglabtech.com [bmglabtech.com]
- 11. idstewardship.com [idstewardship.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Effects of Isoapetalic Acid: A Comparative Analysis with Dexamethasone and Indomethacin
A comprehensive comparison of the in vitro anti-inflammatory properties of isoapetalic acid against established drugs like dexamethasone and indomethacin is currently not feasible due to a lack of available scientific literature on the specific biological activities of this compound.
While this compound is a known natural compound, having been identified in plant species such as Calophyllum blancoi and Calophyllum membranaceum, extensive searches of scientific databases have yielded no published studies detailing its in vitro anti-inflammatory effects. Consequently, quantitative data on its ability to modulate key inflammatory mediators is unavailable, precluding a direct comparison with well-characterized anti-inflammatory agents.
However, it is noteworthy that the genus Calophyllum, from which this compound is derived, is a rich source of bioactive compounds with demonstrated anti-inflammatory potential.[1][2] Research on extracts and other isolated constituents from the related species Calophyllum inophyllum has provided evidence of significant anti-inflammatory activity.[3][4][5]
Insights from Related Compounds in Calophyllum
Studies on Calophyllum inophyllum have revealed that its extracts and compounds, such as calophyllolide, can inhibit key enzymes and signaling molecules involved in the inflammatory cascade. These include:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): Crude extracts from C. inophyllum fruits have been shown to inhibit COX and LOX activities, which are crucial enzymes in the production of prostaglandins and leukotrienes, respectively.[6][7]
-
Modulation of Pro-inflammatory Cytokines: The compound calophyllolide, isolated from C. inophyllum, has been found to down-regulate the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[3][5]
-
Upregulation of Anti-inflammatory Cytokines: The same compound, calophyllolide, has also been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][5]
This evidence suggests that compounds from the Calophyllum genus possess anti-inflammatory properties, making this compound an interesting candidate for future investigation.
Established In Vitro Anti-inflammatory Mechanisms of Comparator Drugs
For context, the established in vitro anti-inflammatory mechanisms of dexamethasone and indomethacin are well-documented and serve as a benchmark for the evaluation of new anti-inflammatory agents.
Dexamethasone: A potent synthetic glucocorticoid, dexamethasone exerts its anti-inflammatory effects through multiple mechanisms, including:
-
Genomic Actions: Binding to the glucocorticoid receptor, which in turn upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes.
-
Inhibition of Pro-inflammatory Mediators: Suppressing the production of a wide range of inflammatory molecules, including cytokines, chemokines, and adhesion molecules.
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID), indomethacin primarily acts by:
-
Inhibition of Cyclooxygenase (COX) Enzymes: It non-selectively inhibits both COX-1 and COX-2, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Future Directions
The anti-inflammatory activity observed in extracts and other compounds from the Calophyllum genus provides a strong rationale for investigating the potential of this compound as an anti-inflammatory agent. Future in vitro studies would be necessary to elucidate its specific mechanisms of action and to quantify its potency in comparison to established drugs. Such studies would typically involve a panel of assays, including:
-
Cell Viability Assays: To determine non-toxic concentrations for subsequent experiments.
-
Nitric Oxide (NO) Inhibition Assays: To measure the inhibition of inducible nitric oxide synthase (iNOS).
-
Prostaglandin E2 (PGE2) Inhibition Assays: To assess the inhibition of COX enzymes.
-
Cytokine Modulation Assays: To quantify the effects on the production of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using techniques like ELISA.
-
Signaling Pathway Analysis: To investigate the effects on key inflammatory signaling pathways, such as NF-κB and MAPK, using methods like Western blotting.
Below is a conceptual workflow for the future investigation of the in vitro anti-inflammatory effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jidps.com [jidps.com]
- 5. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Calophyllum inophyllum Fruits Extracts - UM Research Repository [eprints.um.edu.my]
- 7. eprints.um.edu.my [eprints.um.edu.my]
A Comparative Guide to the Structural Activity Relationship of Isoapetalic Acid Derivatives
A Note to the Reader: Direct and extensive research on the structural activity relationship (SAR) of isoapetalic acid derivatives is limited in publicly available scientific literature. However, due to its close structural resemblance to asiatic acid, a well-studied pentacyclic triterpenoid, we can draw valuable parallels. This guide presents a comprehensive analysis of the SAR of asiatic acid derivatives, supported by experimental data, to serve as a predictive framework for the rational design and development of novel this compound-based therapeutic agents.
Structural Comparison: this compound vs. Asiatic Acid
This compound and asiatic acid are both ursane-type pentacyclic triterpenoids, sharing the same core scaffold and a carboxylic acid at the C-28 position. The primary distinction lies in the hydroxylation pattern of the A-ring. Asiatic acid possesses hydroxyl groups at the C-2, C-3, and C-23 positions, whereas this compound features hydroxyl groups at C-3 and C-23, with an additional hydroxyl group at C-6 instead of C-2. This seemingly minor difference can significantly influence the molecule's polarity, stereochemistry, and interaction with biological targets.
Structural Activity Relationship of Asiatic Acid Derivatives: A Surrogate Study
The biological activities of asiatic acid derivatives have been extensively explored, particularly their cytotoxic, anti-inflammatory, and neuroprotective effects. The following sections summarize the key SAR findings.
Cytotoxic Activity
Modifications of the asiatic acid scaffold have yielded derivatives with potent cytotoxic activity against a range of cancer cell lines. The primary sites for chemical modification include the C-2, C-3, C-23 hydroxyl groups and the C-28 carboxylic acid.
Key SAR Insights:
-
C-28 Carboxylic Acid: Esterification or amidation of the C-28 carboxylic acid is a common strategy to enhance cytotoxic potency. The introduction of various substituted amide groups at this position has been shown to significantly improve activity compared to the parent compound.[1]
-
C-23 Hydroxyl Group: Selective oxidation of the C-23 hydroxyl group to a carboxyl group, followed by amidation, has led to the discovery of highly potent derivatives. For instance, certain benzylamide derivatives have demonstrated sub-micromolar IC50 values.[2][3][4]
-
A-Ring Modifications: Alterations to the A-ring, such as the formation of lactol and A-nor derivatives, have also resulted in compounds with enhanced antiproliferative activity.[5]
Table 1: Cytotoxic Activity of C-23 Modified Asiatic Acid Derivatives [2][3]
| Compound | Modification | Cell Line | IC50 (µM) |
| Asiatic Acid | Parent Compound | HL-60 | > 50 |
| 10 | C-23 benzylamide | HL-60 | 0.47 |
| 10 | C-23 benzylamide | SKOV-3 | 2.68 |
| 10 | C-23 benzylamide | HCT116 | 3.14 |
| 10 | C-23 benzylamide | MCF-7 | 2.09 |
| 10 | C-23 benzylamide | A549 | 3.51 |
| 10 | C-23 benzylamide | A2780 | 1.83 |
| 10 | C-23 benzylamide | HepG2 | 2.76 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., asiatic acid derivatives) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity
Asiatic acid and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
Key SAR Insights:
-
The anti-inflammatory effects of asiatic acid are attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]
-
The mechanism of action involves the downregulation of the nuclear factor-κB (NF-κB) signaling pathway.[6]
-
The parent asiatic acid molecule itself shows notable inhibitory activity against COX-2 with an IC50 value of 120.17 µM.[7]
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: A reaction mixture containing recombinant human COX-2 enzyme, heme, and a buffer is prepared.
-
Inhibitor Incubation: The test compounds are pre-incubated with the enzyme mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is terminated by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuroprotective Activity
Several studies have highlighted the neuroprotective potential of asiatic acid derivatives, particularly in the context of Alzheimer's disease.
Key SAR Insights:
-
Asiatic acid and some of its derivatives have shown a protective effect against beta-amyloid (Aβ)-induced neurotoxicity.[8]
-
The neuroprotective effects are linked to the antioxidant and anti-inflammatory properties of these compounds.[9][10]
-
Asiaticoside, a glycoside of asiatic acid, has been shown to attenuate neuronal damage by down-regulating the expression of the NR2B subunit of NMDA receptors.[11]
Experimental Protocol: Aβ-Induced Neurotoxicity Assay
-
Cell Culture: Neuronal cells (e.g., PC12 or primary cortical neurons) are cultured in appropriate media.
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Aβ Treatment: Aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42) is added to the cell cultures to induce neurotoxicity.
-
Incubation: The cells are incubated for 24-48 hours.
-
Cell Viability Assessment: Cell viability is assessed using methods such as the MTT assay or lactate dehydrogenase (LDH) release assay.
-
Data Analysis: The protective effect of the compounds is quantified by comparing the viability of treated cells to that of Aβ-treated and untreated control cells.
SAR Summary for Asiatic Acid Derivatives
Caption: Key structural modifications of asiatic acid and their impact on biological activity.
Hypothesized Structural Activity Relationship for this compound Derivatives
Based on the established SAR of asiatic acid, we can extrapolate and propose potential avenues for the development of this compound derivatives with enhanced biological activities.
-
C-28 Carboxylic Acid: Similar to asiatic acid, the C-28 carboxylic acid of this compound is a prime target for modification. Conversion to amides and esters is likely to increase cytotoxic and potentially other biological activities by altering the molecule's lipophilicity and hydrogen bonding capacity.
-
A-Ring Hydroxyl Groups (C-3, C-6, C-23): The hydroxyl groups at C-3, C-6, and C-23 are key sites for derivatization.
-
C-6 Hydroxyl Group: The unique C-6 hydroxyl group in this compound presents a novel site for modification. Its derivatization could lead to compounds with distinct pharmacological profiles compared to asiatic acid derivatives. Selective oxidation, esterification, or etherification at this position should be explored.
-
C-23 Hydroxyl Group: As with asiatic acid, the C-23 hydroxyl group is a promising target. Its oxidation to a carboxylic acid followed by amidation could yield highly potent cytotoxic agents.
-
-
Combined Modifications: It is plausible that simultaneous modifications at multiple positions, such as the C-28 carboxylic acid and one or more of the hydroxyl groups, could lead to synergistic effects and the discovery of compounds with superior potency and selectivity.
Conclusion
While direct experimental data on the SAR of this compound derivatives is currently scarce, the extensive research on the structurally analogous asiatic acid provides a robust foundation for rational drug design. The key takeaways from the SAR of asiatic acid—particularly the importance of modifications at the C-28 and C-23 positions for enhancing cytotoxicity—offer valuable guidance for the exploration of this compound's therapeutic potential. The unique C-6 hydroxyl group in this compound represents an exciting and unexplored avenue for generating novel derivatives with potentially unique biological activities. Future experimental investigations are essential to validate these hypotheses and to fully unlock the pharmacological promise of the this compound scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Cytotoxic Activity of Novel C-23-Modified Asiatic Acid Derivatives [mdpi.com]
- 3. Synthesis and Cytotoxic Activity of Novel C-23-Modified Asiatic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel asiatic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Antinociceptive activities and the mechanisms of anti-inflammation of asiatic Acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Analysis of the Asiatic Acid-COX-2 Complex Using 100 ns Molecular Dynamic Simulations and Its Selectivity against COX-2 as a Potential Anti-Inflammatory Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of asiatic acid derivatives against beta amyloid (A beta)-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asiatic Acid, a Pentacyclic Triterpene From Centella asiatica, Is Neuroprotective in a Mouse Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective mechanisms of Asiatic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Methods for Isoapetalic Acid and Related Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various extraction techniques for isoapetalic acid and structurally similar pentacyclic triterpenoids, such as asiatic acid, which are often co-extracted from plant matrices like Centella asiatica. The selection of an optimal extraction method is critical for maximizing yield, ensuring purity, and maintaining the stability of these valuable bioactive compounds. This comparison focuses on both conventional and modern "green" extraction technologies, supported by experimental data and detailed protocols.
Note: While this guide focuses on this compound, specific comparative yield data is often reported for the more extensively studied asiatic acid from the same plant sources. Given their structural similarities, the relative efficiencies of the extraction methods are considered comparable.
Overview of Extraction Technologies
The extraction of triterpenoids from plant material involves separating the desired compounds from the complex plant matrix.[1] Methods range from traditional solvent-based techniques to advanced green technologies that offer significant advantages in terms of efficiency, time, and environmental impact.[2][3]
-
Soxhlet Extraction: A classical method where the plant material is subjected to continuous extraction with a boiling solvent.[1][4] While exhaustive, it suffers from long extraction times and the use of large volumes of organic solvents, which can lead to the degradation of thermolabile compounds.[1]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation—the formation and implosion of microscopic bubbles.[5][6] This process disrupts plant cell walls, enhancing solvent penetration and accelerating the release of bioactive compounds into the solvent, often at lower temperatures and in shorter times compared to conventional methods.[5][6][7]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and moisture within the plant material directly.[8][9] This rapid, localized heating creates internal pressure that ruptures the plant cells, facilitating the efficient leaching of target compounds.[9] MAE significantly reduces extraction time and solvent consumption.[1][8]
-
Supercritical Fluid Extraction (SFE): This green technology employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[2][10] When CO2 is heated and pressurized above its critical point (31.1 °C and 73.8 bar), it exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials and dissolve target compounds with high selectivity.[2][10] The primary advantage is that the solvent can be easily removed by depressurization, leaving a pure, solvent-free extract.[11]
Quantitative Data Comparison
The following table summarizes key performance indicators for different extraction methods based on published data for asiatic acid and other relevant bioactive compounds.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Subcritical Water Extraction (SWE) |
| Extraction Time | 6 - 24 hours[12][13] | 20 - 60 minutes[14][15] | 5 - 20 minutes[1][13] | 5 hours (static)[16] |
| Typical Solvent(s) | Methanol, Ethanol, Hexane[1] | Methanol, Ethanol, Water[14][17] | Ethanol, Methanol[1][13] | Water[16] |
| Operating Temperature | Solvent Boiling Point (~65-80°C)[16] | Ambient to moderate (~25-60°C)[5] | High (can exceed solvent boiling point)[1] | High (150-250°C)[16] |
| Solvent Consumption | High[1] | Low to Moderate[5][8] | Low[1][8] | Low (Water)[16] |
| Asiatic Acid Yield | Lower than modern methods | 3.38 mg/g (with Methanol)[17] | Generally higher than Soxhlet[1] | 7.8 mg/g (at 250°C, 40 MPa)[16] |
| Key Advantage | Simple, exhaustive extraction | Fast, energy-efficient, suitable for thermolabile compounds[1][5] | Extremely fast, reduced solvent use[1][8] | "Green" (uses water), high yield for polar compounds[16] |
| Key Disadvantage | Time/energy/solvent intensive, thermal degradation risk[1] | Potential for compound degradation with prolonged sonication[1] | Requires polar solvents, potential for localized overheating[8] | High pressure/temperature equipment required[16] |
Detailed Experimental Protocols
Soxhlet Extraction Protocol
This protocol is a conventional method for extracting non-volatile and semi-volatile compounds.[1]
-
Preparation: Place dried, powdered plant material (e.g., Centella asiatica) into a porous cellulose thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent (e.g., 80% ethanol) and a condenser.[13]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser, dripping into the thimble containing the plant material.
-
Cycle: Once the liquid level in the chamber reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the flask.[1]
-
Duration: This cycle is allowed to repeat for an extended period, typically 6 to 24 hours, to ensure complete extraction.[12][13]
-
Final Step: After extraction, the solvent is evaporated (e.g., using a rotary evaporator) to yield the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE is a green method that enhances extraction efficiency through acoustic cavitation.[7]
-
Preparation: Mix the powdered plant material with the chosen extraction solvent (e.g., methanol) in a beaker or flask.[17]
-
Sonication: Insert an ultrasonic probe (sonotrode) into the slurry or place the flask in an ultrasonic bath.
-
Parameter Setting: Set the desired parameters, including ultrasonic power/amplitude, sonication time (e.g., 30 minutes), and cycle (pulse duration).[14] Temperature can be controlled using a cooling jacket.
-
Mechanism: The ultrasonic waves generate cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls creates microjets and shockwaves that disrupt the cell structure, releasing the intracellular contents.[6]
-
Separation: After sonication, separate the extract from the solid plant residue by filtration or centrifugation.
-
Final Step: Remove the solvent from the extract via evaporation to obtain the final product.
Microwave-Assisted Extraction (MAE) Protocol
MAE leverages microwave energy for rapid and efficient extraction.[8]
-
Preparation: Place the powdered plant material and the extraction solvent (e.g., 80% ethanol) in a microwave-safe extraction vessel.[13]
-
Apparatus Setup: Place the vessel inside a laboratory microwave extractor.
-
Parameter Setting: Set the extraction parameters, including microwave power (e.g., 100-900 W), temperature, and time (e.g., 5-6 minutes).[12][13]
-
Extraction: The microwave energy directly heats the polar solvent and the residual moisture within the plant cells. This creates a rapid build-up of internal pressure, causing the cell walls to rupture and release the bioactive compounds into the solvent.[9]
-
Cooling: After the extraction cycle, the vessel is cooled to a safe temperature.
-
Separation & Final Step: The extract is filtered to remove solid residue, and the solvent is subsequently evaporated to yield the crude extract.
Workflow and Relationship Visualization
The following diagrams illustrate the procedural differences between conventional and modern extraction techniques.
Caption: Comparative workflow of conventional vs. modern extraction methods.
Caption: Relationship between key parameters and performance metrics in extraction.
Conclusion
For the extraction of this compound and related triterpenoids, modern green techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Subcritical Water Extraction (SWE) demonstrate considerable advantages over conventional Soxhlet extraction.[1][16] These advanced methods offer significantly reduced extraction times, lower solvent consumption, and often result in higher or comparable yields.
-
For high-throughput screening and rapid extraction: MAE is an excellent choice due to its exceptionally short processing times.[1]
-
For extracting thermolabile compounds: UAE is highly suitable as it can be performed at lower temperatures, preserving the integrity of the target molecules.[1][5]
-
For the "greenest" approach with high yields: SFE and SWE are superior, utilizing non-toxic solvents like CO2 and water, respectively, to produce high-purity extracts.[11][16]
The optimal method will depend on the specific research or production goals, balancing factors such as yield, purity requirements, processing time, cost, and environmental impact.
References
- 1. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Extraction - Sinaptec [sinaptec.fr]
- 7. mdpi.com [mdpi.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. youtube.com [youtube.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 14. conforg.fr [conforg.fr]
- 15. researchgate.net [researchgate.net]
- 16. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 17. Ultrasound-assisted solvent extraction of phenolics, flavonoids, and major triterpenoids from Centella asiatica leaves: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Isophthalic Acid
Important Note: The chemical "isoapetalic acid" is not a recognized compound in scientific literature or chemical databases. This guide assumes the intended substance is isophthalic acid (CAS No. 121-91-5) . It is crucial to verify the identity of the chemical before proceeding with any handling or disposal procedures.
This document provides essential safety and logistical information for the proper disposal of isophthalic acid, designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Isophthalic acid is a carboxylic acid. While it is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is important to handle it with care.[1] Dust from isophthalic acid can form an explosive mixture in the air.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses or chemical safety goggles.[2][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: In dusty environments, use a particulate filter respirator adapted to the airborne concentration of the substance.[2]
Quantitative Safety Data
| Parameter | Value | Reference |
| Oral LD50 (Rat) | > 5,000 mg/kg | [4] |
| Melting Point | 341 - 343 °C | [1] |
| Water Solubility | ca. 0.12 g/L at 25 °C | [5] |
Spill and Accidental Release Protocol
In the event of a spill, follow these procedures:
-
Eliminate Ignition Sources: Remove all open flames, sparks, and other potential ignition sources from the area.[6]
-
Ventilate the Area: Ensure adequate ventilation to prevent the accumulation of dust.
-
Contain the Spill: Use dry clean-up procedures to avoid generating dust.[3]
-
Clean-Up:
-
Decontaminate: After the material has been collected, flush the area with water.[6]
Disposal Protocol
Disposal of isophthalic acid must be conducted in accordance with local, state, and federal regulations.
-
Unused Product: For surplus and non-recyclable solutions, contact a licensed disposal company.[5][7] Do not dispose of the chemical down the drain or in the normal trash.
-
Contaminated Materials: Dispose of contaminated gloves, clothing, and other materials as hazardous waste in accordance with applicable laws and good laboratory practices.[4][7]
-
Containers: Keep the chemical in suitable and closed containers for disposal.[2] Where possible, recycle containers or dispose of them in an authorized landfill.[3]
Logical Workflow for Disposal Decision
References
Essential Safety and Operational Guide for Handling Isoapetalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Isoapetalic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, it is crucial to handle it with care to minimize any potential risks. Dust formation should be avoided.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses or goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Gloves | Wear impervious gloves.[2] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat or apron is recommended.[3] | |
| Respiratory Protection | Dust mask | For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks.[4] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the chemical.
Operational Plan for Handling:
-
Ventilation: Use in a well-ventilated area.[2] For procedures that may generate dust, provide appropriate exhaust ventilation.[4]
-
Avoid Dust Formation: Handle in a way that avoids the formation of dust and aerosols.[5]
-
Personal Hygiene: Do not eat, drink, or smoke when handling.[2] Always wash hands with soap and water after handling.[2]
-
Grounding: For operations that could generate static electricity, use non-sparking tools and ensure equipment is properly grounded to prevent fire caused by electrostatic discharge.[5]
-
Avoid Incompatibles: Avoid contact with strong oxidizing agents and strong bases.[1]
Storage Plan:
-
Store in a tightly closed, dry, cool, and well-ventilated place.[5]
-
Containers should be clearly labeled and free from leaks.[2]
-
Keep the product and empty containers away from heat and sources of ignition.[1]
-
Store locked up.[2]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary.
| Emergency Situation | Procedure |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |
| Skin Contact | Wash off with soap and plenty of water.[4] Remove contaminated clothing.[5] |
| Inhalation | Move the person into fresh air.[6] If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[2] |
| Spill | Clean up all spills immediately.[2] Use dry clean-up procedures and avoid generating dust.[2] Sweep up or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[2] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Wear a self-contained breathing apparatus for firefighting if necessary.[4] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
Step-by-Step Disposal Procedure:
-
Characterize Waste: Determine if the waste is considered hazardous under local, state, or federal regulations. While this compound itself is not classified as hazardous, solutions or mixtures may be.
-
Neutralization (for acidic solutions):
-
Safety First: Perform neutralization in a fume hood while wearing appropriate PPE, including safety goggles and a face shield.[3]
-
Slow Addition: Slowly add a suitable base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the acidic waste while stirring.[7][8]
-
Monitor pH: Use pH paper or a pH meter to ensure the solution reaches a neutral pH (between 5.5 and 9.5).[3]
-
Cooling: Keep the container cool during the process, as the reaction may generate heat.[3]
-
-
Containerize Waste: Transfer the neutralized solution or solid waste into a clearly labeled, leak-proof, and corrosion-resistant container.[7][8]
-
Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Dispose of the contents and container in accordance with relevant legislation.[2] Do not dispose of down the drain unless it has been neutralized and is permitted by local regulations.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sdfine.com [sdfine.com]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 8. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
